Technical Documentation Center

4-Methoxyisomazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxyisomazole
  • CAS: 127356-07-4

Core Science & Biosynthesis

Foundational

A Theoretical and Technical Guide to 4-Methoxyisoxazole: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

A Note to the Reader: The subject of this technical guide, 4-methoxyisoxazole, is not a cataloged compound in major chemical databases as of the time of this writing. Consequently, this document is a theoretical and pred...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The subject of this technical guide, 4-methoxyisoxazole, is not a cataloged compound in major chemical databases as of the time of this writing. Consequently, this document is a theoretical and predictive exploration of its properties and synthesis, grounded in the established principles of isoxazole chemistry and the known electronic effects of substituents. The information herein is intended as a resource for researchers and scientists who may be interested in the synthesis and characterization of this novel compound.

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds that feature prominently in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical nature.[1][2] The isoxazole ring, while possessing aromatic character, contains a labile N-O bond that can be cleaved under specific conditions, making it a valuable synthon for a variety of functionalized molecules.[1][2] This guide provides a comprehensive theoretical overview of 4-methoxyisoxazole, a yet-to-be-described derivative. We will explore its predicted physicochemical properties, propose a plausible synthetic route, and forecast its spectroscopic signature.

Predicted Physicochemical Properties

The molecular formula of 4-methoxyisoxazole is C4H5NO2. Based on this, we can predict several key physicochemical properties, drawing analogies with similarly sized and functionalized heterocyclic compounds.

PropertyPredicted ValueRationale/Source
Molecular Formula C4H5NO2-
Molecular Weight 99.09 g/mol Calculated from atomic weights.
Monoisotopic Mass 99.03198 DaCalculated from isotopic masses.
Physical State Colorless to pale yellow liquidBased on simple, low molecular weight ethers and heterocycles.
Boiling Point ~150-170 °CExtrapolated from the boiling points of isoxazole (95 °C) and methoxy-substituted aromatic compounds.
Solubility Moderately soluble in water, soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).The methoxy group and the heterocyclic nitrogen atom are expected to allow for some hydrogen bonding with water.

Proposed Synthetic Route

The synthesis of 4-substituted isoxazoles can be challenging. One of the most effective methods for introducing a substituent at the 4-position is through the electrophilic cyclization of a suitably functionalized precursor.[3] We propose a hypothetical two-step synthesis of 4-methoxyisoxazole starting from propargyl alcohol.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Electrophilic Cyclization and Functionalization Propargyl_alcohol Propargyl alcohol Ynone Alkynone intermediate Propargyl_alcohol->Ynone Oxidation (e.g., MnO2) Oxime O-methyl oxime Ynone->Oxime Methoxylamine hydrochloride, Pyridine, Methanol Iodoisoxazole 4-Iodoisoxazole Oxime->Iodoisoxazole ICl, CH2Cl2 Methoxyisoxazole 4-Methoxyisoxazole Iodoisoxazole->Methoxyisoxazole Sodium methoxide, Cu(I) catalyst, DMF

Caption: Proposed synthetic workflow for 4-methoxyisoxazole.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of the O-methyl oxime of propynal

  • Oxidation of Propargyl Alcohol: To a stirred suspension of activated manganese dioxide (10 eq.) in dichloromethane (DCM), add propargyl alcohol (1 eq.) dropwise at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to yield the crude alkynone (propynal).

  • Oximation: Dissolve the crude alkynone (1 eq.) in methanol. Add methoxylamine hydrochloride (1.5 eq.) and pyridine (2 eq.). Stir the mixture at room temperature until the reaction is complete as monitored by TLC. Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude O-methyl oxime. Purify by column chromatography on silica gel.[3]

Step 2: Synthesis of 4-Methoxyisoxazole

  • Iodocyclization: Dissolve the purified O-methyl oxime (1 eq.) in DCM and cool to 0 °C. Add a solution of iodine monochloride (ICl) (1.1 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-iodoisoxazole.[3]

  • Methoxylation: To a solution of the crude 4-iodoisoxazole (1 eq.) in dimethylformamide (DMF), add sodium methoxide (1.5 eq.) and a catalytic amount of a copper(I) salt (e.g., CuI). Heat the reaction mixture and monitor by TLC. Upon completion, cool the reaction, pour into water, and extract with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to hopefully yield 4-methoxyisoxazole.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for 4-methoxyisoxazole based on the analysis of unsubstituted isoxazole and the known effects of a methoxy substituent on aromatic rings.[4][5]

TechniquePredicted Data
¹H NMR (in CDCl₃)δ ~8.1-8.3 ppm (s, 1H, H5), δ ~7.9-8.1 ppm (s, 1H, H3), δ ~3.9-4.1 ppm (s, 3H, -OCH₃)
¹³C NMR (in CDCl₃)δ ~155-160 ppm (C5), δ ~148-152 ppm (C3), δ ~130-135 ppm (C4-OCH₃), δ ~55-60 ppm (-OCH₃)
Mass Spec. (EI) m/z (%) = 99 (M⁺), 84 (M⁺ - CH₃), 71 (M⁺ - CO), 54 (M⁺ - OCH₃ - HCN)
IR Spectroscopy ~3100-3150 cm⁻¹ (C-H stretch, aromatic), ~1600-1650 cm⁻¹ (C=N stretch), ~1400-1500 cm⁻¹ (C=C stretch), ~1200-1250 cm⁻¹ (C-O stretch, aryl ether)

Reactivity and Stability

The isoxazole ring is considered an aromatic system and is generally stable to many reagents.[6] However, the N-O bond is inherently weak and can be cleaved under reductive conditions or in the presence of strong bases.[1][2] The stability of the isoxazole ring can also be pH and temperature-dependent, with increased lability under basic conditions.[7]

The methoxy group at the 4-position is expected to influence the reactivity of the isoxazole ring through a combination of inductive and resonance effects.

G cluster_0 Electronic Effects of 4-Methoxy Group Inductive Inductive Effect (-I) Oxygen's electronegativity withdraws electron density via σ-bonds. Reactivity Overall Effect Resonance effect likely dominates, activating the ring towards electrophilic attack, particularly at C5. Inductive->Reactivity Resonance Resonance Effect (+R) Oxygen's lone pairs donate electron density into the π-system. Resonance->Reactivity

Caption: Dual electronic effects of the methoxy group on the isoxazole ring.

  • Inductive Effect (-I): The electronegative oxygen atom of the methoxy group will withdraw electron density from the isoxazole ring through the sigma bond framework.[8][9]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the isoxazole ring, thereby increasing the electron density within the ring.[8][9]

In most aromatic systems, the resonance effect of a methoxy group is dominant, making it an activating, ortho-para directing group.[5] In the case of 4-methoxyisoxazole, this would suggest an increased electron density at positions 3 and 5, potentially making the ring more susceptible to electrophilic substitution at the 5-position, which is generally more reactive in isoxazoles.

Conclusion

While 4-methoxyisoxazole remains a hypothetical molecule, this in-depth theoretical guide provides a solid foundation for any researcher interested in its synthesis and characterization. Based on established chemical principles, we predict that 4-methoxyisoxazole would be a stable, liquid compound obtainable through a multi-step synthesis involving electrophilic cyclization. Its spectroscopic properties should be readily predictable, and its reactivity will be governed by the interplay of the inherent properties of the isoxazole ring and the strong electron-donating resonance effect of the methoxy substituent. This guide serves as a roadmap for the exploration of this novel chemical entity.

References

  • Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange. Available at: [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005, July 1). Current Organic Chemistry. Available at: [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005, July 1). ResearchGate. Available at: [Link]

  • Synthetic reactions using isoxazole compounds. (n.d.). Retrieved from [Link]

  • Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023, December 8). CDN. Available at: [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). RSC Advances. Available at: [Link]

  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. (n.d.). Retrieved from [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24). Ukrainian Chemical Journal. Available at: [Link]

  • Isoxazole. (n.d.). PubChem. Available at: [Link]

  • Methoxy gp on aromatic ring ? (2017, October 6). ResearchGate. Available at: [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (n.d.). Scilit. Available at: [Link]

  • Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018, January 19). ResearchGate. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. (2024, June 30). Retrieved from [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). Journal of Organic Chemistry. Available at: [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (n.d.). CORE. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013, November 5). MDPI. Available at: [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals. Available at: [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Synthesis of 4‐substituted oxazoles 41d–e. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Spectroscopic ellipsometry data (410.0 to 741.5 nm, 44 data points) and... (n.d.). ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Methoxyisomazole from 2-methoxy-4-(methylsulfanyl)benzoic acid

From Precursor: 2-methoxy-4-(methylsulfanyl)benzoic acid [1] Executive Summary & Strategic Rationale This application note details the synthetic protocol for Isomazole (2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4...

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor: 2-methoxy-4-(methylsulfanyl)benzoic acid [1]

Executive Summary & Strategic Rationale

This application note details the synthetic protocol for Isomazole (2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine) and its structural analogues, utilizing the specific precursor 2-methoxy-4-(methylsulfanyl)benzoic acid .

Isomazole is a potent cardiotonic agent belonging to the imidazopyridine class, acting primarily as a phosphodiesterase III (PDE III) inhibitor with calcium-sensitizing properties. While "4-Methoxyisomazole" is occasionally referenced in literature as a specific regioisomer or analogue (Barraclough et al., 1990), the synthesis described here is strictly governed by the connectivity of the provided starting material, which yields the 2-methoxy substituted core characteristic of Isomazole.

Key Technical Considerations:

  • Regiochemistry: The synthesis requires the condensation of a benzoic acid derivative with 3,4-diaminopyridine .[2] Unlike 2,3-diaminopyridine (which yields the [4,5-b] system of Sulmazole), 3,4-diaminopyridine yields the imidazo[4,5-c]pyridine core of Isomazole.

  • Chemo-selective Oxidation: The final step involves oxidizing a sulfide to a sulfoxide. This requires precise control to prevent over-oxidation to the sulfone (inactive metabolite).

Synthetic Pathway Visualization

The following flow diagram illustrates the convergent synthesis, highlighting the critical cyclization and oxidation nodes.

G Start 2-methoxy-4-(methylsulfanyl) benzoic acid (Precursor) Reagent1 SOCl2 / DMF (Activation) Start->Reagent1 Intermediate1 Acid Chloride Intermediate Reagent1->Intermediate1 Reagent2 3,4-Diaminopyridine + Pyridine/THF Intermediate1->Reagent2 Intermediate2 Amide Intermediate Reagent2->Intermediate2 Cyclization Thermal Cyclization (POCl3 or PPA) Intermediate2->Cyclization Sulfide Isomazole Sulfide (Pre-drug) Cyclization->Sulfide Ring Closure Oxidation NaIO4 / MeOH (Selective Oxidation) Sulfide->Oxidation Product Isomazole (Sulfoxide Target) Oxidation->Product Controlled Oxidation

Figure 1: Step-wise synthetic pathway from benzoic acid precursor to Isomazole.

Detailed Experimental Protocols

Phase 1: Activation and Condensation (Formation of the Imidazo[4,5-c]pyridine Core)

Direct condensation of carboxylic acids with diaminopyridines can be sluggish. We utilize an acid chloride activation strategy to ensure high yields and complete consumption of the valuable 2-methoxy-4-(methylsulfanyl)benzoic acid precursor.

Materials Required:

  • 2-methoxy-4-(methylsulfanyl)benzoic acid (1.0 equiv)

  • 3,4-Diaminopyridine (1.1 equiv)[2][3]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Triethylamine (

    
    ) or Pyridine (Base)
    
  • Dichloromethane (DCM) and THF (Anhydrous)

  • Phosphorus Oxychloride (

    
    ) (for cyclization)
    

Protocol:

  • Acid Chloride Formation:

    • Suspend 2-methoxy-4-(methylsulfanyl)benzoic acid (10 mmol) in anhydrous DCM (20 mL).

    • Add catalytic DMF (2 drops) followed by dropwise addition of

      
       (15 mmol).
      
    • Reflux for 2 hours until gas evolution ceases and the solution becomes clear.

    • Evaporate solvent and excess

      
       under reduced pressure to yield the crude acid chloride (yellow solid/oil). Do not purify.
      
  • Amide Coupling:

    • Dissolve 3,4-diaminopyridine (11 mmol) in anhydrous THF (15 mL) with

      
       (25 mmol) at 0°C.
      
    • Dissolve the crude acid chloride in THF (10 mL) and add dropwise to the diamine solution.

    • Mechanistic Note: Acylation preferentially occurs at the 4-amino position due to higher nucleophilicity compared to the 3-amino position (BenchChem, 2025).

    • Stir at room temperature for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Cyclodehydration (Ring Closure):

    • Evaporate the THF. Resuspend the crude amide intermediate in

      
       (10 mL).
      
    • Heat to reflux (105°C) for 3–6 hours. This step effects the closure of the imidazole ring onto the pyridine backbone.

    • Alternative: For milder conditions, heat the amide in glacial acetic acid at reflux, though

      
       is more robust for sterically hindered acids.
      
    • Work-up: Cool to 0°C. Carefully quench by pouring onto crushed ice/ammonia water (pH > 9). Extract with Ethyl Acetate (3 x 50 mL).

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or flash chromatography (EtOAc/Hexane) to obtain 2-[2-methoxy-4-(methylsulfanyl)phenyl]-1H-imidazo[4,5-c]pyridine .

Phase 2: Chemoselective Oxidation (Sulfide to Sulfoxide)

The transformation of the methylsulfanyl group to the methylsulfinyl group (Isomazole) is the most critical step. Over-oxidation produces the sulfone, which lacks the desired inotropic potency.

Reagents:

  • Sodium Periodate (

    
    )
    
  • Methanol/Water (Solvent)

Protocol:

  • Dissolve the sulfide intermediate (5 mmol) in Methanol (30 mL).

  • Prepare a solution of

    
     (5.2 mmol, 1.05 equiv) in water (10 mL).
    
  • Add the oxidant solution dropwise to the sulfide mixture at 0°C .

  • Stir at 0°C to Room Temperature for 12 hours.

    • QC Check: Monitor HPLC every 2 hours. Stop reaction when starting material < 2%. If sulfone byproduct appears (>5%), quench immediately.

  • Work-up: Filter off inorganic salts. Evaporate methanol. Extract aqueous residue with Chloroform.

  • Final Purification: Recrystallize from Isopropanol or Acetonitrile.

Analytical Data & Validation (Expected)

To ensure the trustworthiness of the synthesized compound, compare analytical data against these standard parameters.

ParameterIsomazole (Target)Sulfone Impurity (Over-oxidation)
Appearance White to off-white crystalline powderWhite powder
Mass Spec (M+H) ~288.08 Da~304.08 Da
1H NMR (DMSO-d6)

2.80 (s, 3H, -SO-CH3)

3.20 (s, 3H, -SO2-CH3)
IR Spectroscopy Strong band ~1030-1050 cm⁻¹ (S=O)Strong bands ~1150, 1300 cm⁻¹ (O=S=O)
Solubility Soluble in DMSO, MeOH; slightly sol. in waterLess soluble in polar organics

Key Validation Point: The shift of the S-methyl peak in 1H NMR is diagnostic. The sulfide precursor appears near 2.5 ppm; the sulfoxide (Isomazole) shifts downfield to ~2.8 ppm; the sulfone shifts further to ~3.2 ppm.

References

  • Lomov, D. A. (2019).[4][5][6] Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.[1] Russian Journal of Organic Chemistry, 55(8), 1093-1098.[1]

  • Barraclough, P., et al. (1990). Inotropic "A" ring substituted sulmazole and isomazole analogues.[4][7] Journal of Medicinal Chemistry, 33(8), 2231–2239.

  • BenchChem. (2025). Synthetic Routes for N-(3-aminopyridin-4-yl)

  • Altaib, M., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28, 2817–2829.[8]

Sources

Application

Application Note: Precision Dose-Response Profiling of 4-Methoxyisomazole

Executive Summary 4-Methoxyisomazole is a synthetic imidazo[4,5-c]pyridine derivative structurally related to isomazole and sulmazole. It functions primarily as a positive inotropic agent with dual mechanisms: inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyisomazole is a synthetic imidazo[4,5-c]pyridine derivative structurally related to isomazole and sulmazole. It functions primarily as a positive inotropic agent with dual mechanisms: inhibition of phosphodiesterase III (PDE3) and sensitization of myofilaments to calcium. Accurate characterization of its potency requires rigorous dose-response curve (DRC) generation in both biochemical (enzyme inhibition) and cellular (contractility) contexts.

This guide provides a validated protocol for generating high-fidelity IC50 (biochemical) and EC50 (functional) datasets. It addresses specific solubility challenges of the imidazopyridine scaffold and outlines a self-validating workflow to minimize edge effects and signal drift.

Experimental Design & Logic

The Compound: Physicochemical Considerations
  • Solubility: Like its parent compound isomazole, 4-Methoxyisomazole exhibits limited aqueous solubility. Stock solutions must be prepared in 100% DMSO.

  • Stability: The methoxy group at the 4-position is chemically stable, but stock solutions should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.

  • Target Range:

    • PDE3 Inhibition (IC50): Typically 1–10 µM range.

    • Inotropy (EC50): Typically 0.1–10 µM range.

    • Assay Window: The concentration range must span 4 orders of magnitude (e.g., 1 nM to 100 µM) to capture the full sigmoidal curve.

Critical Success Factors (The "Why" behind the "How")
  • Acoustic Dispensing vs. Tip-Based: We recommend acoustic dispensing (e.g., Echo®) for the serial dilution to prevent compound loss due to "stickiness" (adsorption to plastic tips), a common issue with hydrophobic imidazopyridines.

  • DMSO Normalization: 4-Methoxyisomazole activity is sensitive to DMSO concentration. All wells, including controls, must contain an identical final percentage of DMSO (typically ≤0.5%).

  • Z-Prime (>0.5): The assay must demonstrate a Z' > 0.5 before curve fitting is attempted. This ensures the window between "Max Signal" and "Min Signal" is statistically distinct from the noise.

Workflow Visualization

The following diagram outlines the integrated workflow for generating the dose-response curve, from stock preparation to 4-parameter logistic (4PL) fitting.

G cluster_Assay Assay Reaction Stock Compound Stock (10mM in DMSO) Dilution Serial Dilution (1:3 Step, 10 points) Stock->Dilution Prepare Source Dispense Acoustic Transfer (Echo 550) Dilution->Dispense Map Plate Incubation Incubation (60 min @ RT) Dispense->Incubation 50 nL Transfer Reagents Enzyme/Cell Mix (PDE3 or iPSC-CMs) Reagents->Incubation Add Bulk Readout Signal Detection (TR-FRET / Impedance) Incubation->Readout Detect Analysis Data Analysis (4PL Fit & Z') Readout->Analysis Export CSV

Caption: Integrated workflow for 4-Methoxyisomazole dose-response generation using acoustic dispensing to minimize compound loss.

Detailed Protocol: Biochemical PDE3 Inhibition Assay

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., HTRF® or Lance®) to measure cAMP levels. 4-Methoxyisomazole inhibits PDE3, preventing the hydrolysis of cAMP.

Reagents & Equipment
  • Compound: 4-Methoxyisomazole (Solid, >98% purity).

  • Enzyme: Recombinant Human PDE3A (catalytic domain).

  • Substrate: cAMP-labeled fluorophore (specific to kit).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA, 0.01% BSA.

  • Plate: 384-well low-volume white microplate (Greiner).

Step-by-Step Methodology
Step 1: Stock Preparation
  • Dissolve 4-Methoxyisomazole in 100% DMSO to a concentration of 10 mM .

  • Vortex for 60 seconds and visually inspect for particulates. Sonicate if necessary.

Step 2: Serial Dilution (Source Plate)

Generate a 10-point dose-response curve using a 1:3 dilution scheme . This provides better resolution at the inflection point than 1:10 dilutions.

PointConcentration (Source)Final Assay Conc. (Estimated)
110.0 mM100 µM
23.33 mM33.3 µM
31.11 mM11.1 µM
40.37 mM3.7 µM
.........
100.5 µM5 nM
HPE DMSO Only0 µM (Max Activity)
ZPE Ref. Inhibitor (Milrinone)100 µM (Min Activity)
  • HPE (High Percent Effect): No Enzyme (or excess inhibitor) = Background signal.

  • ZPE (Zero Percent Effect): Enzyme + DMSO = Maximum substrate conversion.

Step 3: Assay Assembly
  • Dispense Compound: Transfer 50 nL of compound from Source Plate to Assay Plate using acoustic dispenser.

  • Add Enzyme: Dispense 5 µL of PDE3A enzyme solution (diluted to optimal activity, typically ~0.5 ng/well) into all wells except HPE controls.

  • Add Substrate: Dispense 5 µL of cAMP substrate solution.

  • Incubate: Cover plate and incubate for 60 minutes at Room Temperature (20-25°C) .

  • Detection: Add 10 µL of Detection Reagents (cAMP-d2 + Anti-cAMP-Cryptate). Incubate 60 mins.

  • Read: Measure HTRF signal (Ratio 665nm/620nm) on a multimode plate reader (e.g., EnVision).

Data Analysis & Curve Fitting[1][2]

Normalization

Raw data (HTRF Ratio) must be normalized to Percent Inhibition to correct for plate-to-plate variability.



  • 
    : Mean signal of Vehicle Control (Enzyme + DMSO).
    
  • 
    : Mean signal of Background Control (No Enzyme).
    
Curve Fitting Model

Fit the normalized data to the 4-Parameter Logistic (4PL) Equation (Hill Equation). This is the industry standard for sigmoidal dose-response curves.



  • X: Log of compound concentration.

  • Y: Normalized response (% Inhibition).

  • Top: Constrain to 100% (or float if precipitation is suspected).

  • Bottom: Constrain to 0%.

  • Hill Slope: Should be approximately -1.0 for standard competitive inhibition. A slope significantly steep (> -2.0) suggests non-specific binding or aggregation.

Acceptance Criteria
  • Z-Factor (Z'): Must be

    
    .
    
  • R-Squared: Fit quality must be

    
    .
    
  • Hill Slope:

    
     to 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bell-Shaped Curve (Hook Effect) Compound aggregation or fluorescence interference.Add 0.01% Triton X-100 to buffer; check compound solubility limit.
Low Signal Window Enzyme activity too low or degraded.Titrate enzyme concentration; use fresh aliquots; verify substrate quality.
Hill Slope < -2.0 (Steep) Stoichiometric binding or precipitation.Inspect wells for precipitate; reduce top concentration; switch to acoustic dispensing.
Right-Shifted IC50 High protein binding (BSA).4-Methoxyisomazole may bind BSA. Lower BSA conc. to 0.005% or use gamma-globulins.

References

  • Barraclough, P., et al. (1990). "Inotropic 'A' ring substituted sulmazole and isomazole analogues." Journal of Medicinal Chemistry, 33(8), 2231-2239.[1]

    • Foundational text describing the synthesis and in vivo inotropic properties of 4-Methoxyisomazole.
  • NIH National Center for Advancing Translational Sciences. "Assay Guidance Manual: HTS Assay Validation."

    • Authoritative guide on calculating Z-factor, signal-to-background ratios, and dose-response valid
  • Dunne, A., et al. (2018). "Curve Fitting Guidelines for Dose-Response Data." Assay Guidance Manual.

    • Standard protocols for 4PL regression and outlier handling.

Sources

Method

Advanced Characterization of Imidazopyridine-Based Cardiotonics: From Enzymatic Kinetics to Hemodynamic Profiling

Part 1: Strategic Overview & Mechanism of Action The Imidazopyridine Advantage Imidazopyridine derivatives (e.g., Olprinone) represent a critical class of cardiotonic agents used in the management of acute heart failure....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanism of Action

The Imidazopyridine Advantage

Imidazopyridine derivatives (e.g., Olprinone) represent a critical class of cardiotonic agents used in the management of acute heart failure. Unlike catecholamines, which increase oxygen demand significantly, these "inodilators" function primarily as Phosphodiesterase III (PDE3) inhibitors .

Mechanism:

  • Inhibition: The imidazopyridine moiety competitively binds to the catalytic site of PDE3 in cardiomyocytes.

  • cAMP Accumulation: This prevents the hydrolysis of cAMP to AMP.

  • PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

  • Calcium Handling: PKA phosphorylates L-type

    
     channels (increasing influx) and phospholamban (enhancing SERCA2a uptake).
    
  • Result: Increased contractility (inotropy) and faster relaxation (lusitropy) with concomitant vasodilation in smooth muscle.

Mechanistic Visualization

The following diagram illustrates the signal transduction pathway targeted by imidazopyridine cardiotonics.

MOA Imidazopyridine Imidazopyridine (e.g., Olprinone) PDE3 PDE3 Enzyme Imidazopyridine->PDE3 Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE3->cAMP Normally Degrades AMP AMP (Inactive) cAMP->AMP Hydrolysis (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Activates LTCC L-Type Ca2+ Channels (Phosphorylated) PKA->LTCC Phosphorylates PLB Phospholamban (Phosphorylated) PKA->PLB Phosphorylates Vasodilation Vasodilation (Smooth Muscle) PKA->Vasodilation MLCK Inhibition Contractility Increased Contractility (Positive Inotropy) LTCC->Contractility Ca2+ Influx PLB->Contractility Ca2+ Reuptake (Lusitropy)

Caption: Figure 1: Signal transduction pathway of imidazopyridine cardiotonics via PDE3 inhibition.

Part 2: Compound Management & Preparation[3]

Before initiating biological assays, proper solubilization is critical due to the lipophilic nature of the imidazopyridine ring.

  • Stock Solution: Dissolve neat compound (e.g., Olprinone HCl) in 100% DMSO to a concentration of 10–100 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in aqueous buffer (PBS or Tyrode’s) immediately prior to use. Ensure final DMSO concentration is <0.1% for cell-based assays and <0.01% for isolated organs to avoid vehicle toxicity.

Part 3: Protocol A - Biochemical Validation (PDE3 Inhibition)

Objective: Determine the


 of the test compound against recombinant human PDE3A.
Method:  Fluorescence Polarization (FP) or Scintillation Proximity Assay (SPA). The protocol below utilizes a standard IMAP (Immobilized Metal Assay for Phosphodiesterases)  Fluorescence Polarization principle, which is robust for high-throughput screening.
Materials
  • Enzyme: Recombinant Human PDE3A (catalytic domain).

  • Substrate: FAM-labeled cAMP (Fluorescein-cAMP).

  • Binding Reagent: IMAP binding beads (binds specifically to phosphate group of AMP, not cAMP).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM

    
    , 0.05% 
    
    
    
    , 0.01% Tween-20.
Experimental Procedure
  • Compound Plating: Dispense 100 nL of test compound (serial dilutions in DMSO) into black 384-well plates. Include Olprinone (positive control) and DMSO only (negative control).

  • Enzyme Addition: Add 5

    
    L of PDE3A enzyme solution (diluted to optimal activity, typically ~0.2 ng/well) to the wells.
    
  • Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

  • Substrate Initiation: Add 5

    
    L of FAM-cAMP substrate (final concentration ~100 nM).
    
  • Reaction: Incubate for 60 minutes at RT.

    • Mechanism:[1][2][3][4][5][6][7] PDE3 hydrolyzes FAM-cAMP

      
       FAM-AMP.
      
  • Termination & Binding: Add 20

    
    L of IMAP Binding Reagent.
    
    • Mechanism:[1][2][3][4][5][6][7] The binding reagent complexes with FAM-AMP (the product). This large complex rotates slowly, increasing fluorescence polarization (mP). Intact FAM-cAMP rotates fast (low mP).

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm).

  • Data Analysis:

    • High mP = High Product = Low Inhibition.

    • Low mP = Low Product = High Inhibition.

    • Calculate

      
       using a 4-parameter logistic fit.
      

Part 4: Protocol B - Cellular Cardiotonicity (Adult Cardiomyocytes)

Objective: Quantify positive inotropy (sarcomere shortening) and lusitropy (relaxation time) in single isolated adult rat ventricular myocytes (ARVMs).

Isolation Overview (Brief)
  • Model: Male Sprague-Dawley rats (250–300g).

  • Perfusion: Retrograde Langendorff perfusion with Collagenase Type II.

  • Calcium Reintroduction: Stepwise increase of

    
     from 0 to 1.2 mM to prevent "calcium paradox" cell death.
    
Functional Assay Setup (Edge Detection)

Equipment: IonOptix® Contractility System or equivalent.

  • Cell Loading: Place isolated myocytes in a laminin-coated perfusion chamber on an inverted microscope.

  • Superfusion: Perfuse with Tyrode’s buffer (

    
    ) at 37°C.
    
  • Pacing: Field stimulate at 1 Hz (20 V, 4 ms duration).

  • Baseline Recording: Select a rod-shaped cardiomyocyte with clear striations. Record baseline sarcomere length (SL) shortening for 2 minutes.

  • Compound Application: Switch perfusion to Tyrode’s + Imidazopyridine (e.g., 0.1, 1.0, 10

    
    M). Perfuse for 5 minutes.
    
  • Washout: Switch back to compound-free Tyrode’s to verify reversibility.

Data Analysis Parameters
ParameterDefinitionExpected Effect (Imidazopyridine)
% Fractional Shortening

Increase (Positive Inotropy)
Time to Peak (TTP) Time from onset to max contractionDecrease (Faster contraction)
Tau (

)
Decay constant of relaxationDecrease (Positive Lusitropy)
Calcium Transient Peak Fura-2 ratio (340/380 nm)Increase (Higher cytosolic

)

Part 5: Protocol C - Ex Vivo Hemodynamics (Langendorff Heart)

Objective: Assess whole-organ hemodynamic performance without neurohumoral interference. This is the "Gold Standard" for confirming direct cardiac effects.

Preparation
  • Anesthesia: Pentobarbital sodium (60 mg/kg i.p.) + Heparin (1000 IU/kg).

  • Excision: Rapid thoracotomy; excise heart and place in ice-cold Krebs-Henseleit (K-H) buffer.[8]

  • Cannulation: Cannulate the aorta within 2 minutes. Retrograde perfuse at constant pressure (70-80 mmHg) .

  • Instrumentation:

    • Insert a latex balloon connected to a pressure transducer into the Left Ventricle (LV) via the mitral valve.

    • Inflate balloon to set Left Ventricular End-Diastolic Pressure (LVEDP) to 5–10 mmHg.

Experimental Workflow
  • Stabilization: Perfuse with K-H buffer (gassed with 95%

    
    /5% 
    
    
    
    ) for 20 minutes until heart rate and Left Ventricular Developed Pressure (LVDP) are stable.
  • Dose-Response:

    • Infuse Imidazopyridine via a side port using an infusion pump.

    • Doses: Cumulative concentrations (

      
       M to 
      
      
      
      M).
    • Duration: 10 minutes per concentration step.

  • Parameters to Record:

    • LVDP: Systolic Pressure - Diastolic Pressure (Index of contractility).

    • 
      :  Max rate of pressure rise (Index of inotropy).
      
    • 
      :  Max rate of pressure fall (Index of lusitropy).
      
    • Coronary Flow (CF): Measured via flow probe or effluent collection (Index of vasodilation).

Part 6: Protocol D - Safety Pharmacology (hERG Assay)

Objective: Imidazopyridines must be screened for QT prolongation risk (hERG channel blockade), a common liability in this chemical class.

Automated Patch Clamp (Whole Cell)

System: QPatch or SyncroPatch (High-throughput). Cells: HEK293 stably expressing hERG (


).[9]
  • Solutions:

    • Extracellular: Standard Tyrode’s.

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activate channels).

    • Repolarize to -50 mV (elicit tail current).

    • Record the peak tail current .

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for baseline stability (3 min).

    • Apply Test Compound (e.g., 1, 10, 30

      
      M).
      
    • Apply E-4031 (Positive Control, 1

      
      M) to fully block the current.
      
  • Criteria: A >50% inhibition at therapeutic concentrations (

    
    ) indicates high arrhythmogenic risk.
    

Part 7: Workflow Summary

The following diagram summarizes the logical progression of experiments for a new imidazopyridine candidate.

Workflow Synthesis 1. Compound Synthesis & Solubilization Biochem 2. PDE3 Inhibition (Enzymatic Assay) Synthesis->Biochem Screening Cellular 3. Cardiomyocyte Contractility Biochem->Cellular Hit Confirmation Tissue 4. Langendorff Heart (Hemodynamics) Cellular->Tissue Functional Validation Safety 5. hERG Safety (Patch Clamp) Tissue->Safety Tox Check Decision Candidate Selection Safety->Decision Go/No-Go

Caption: Figure 2: Integrated experimental workflow for validating imidazopyridine cardiotonics.

References

  • Mechanism of Olprinone

    • Title: "Olprinone, a PDE3 inhibitor, modulates the inflammation associated with myocardial ischemia–reperfusion injury in r
    • Source: Ovid / European Journal of Pharmacology
    • URL:[Link]

  • Langendorff Protocol

    • Title: "Best practices for setting-up an isolated Langendorff heart prepar
    • Source: ADInstruments
    • URL:[Link]

  • hERG Safety Assay

    • Title: "hERG Safety Protocol & Assay Details"
    • Source: Evotec / Cyprotex
    • URL:[Link]

  • Imidazopyridine Synthesis & Activity

    • Title: "Structure-activity relationships of arylimidazopyridine cardiotonics"
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Ex Vivo Perfusion Methodology

    • Title: "A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening"
    • Source: NCBI / PMC
    • URL:[Link]

Sources

Application

Application Note: Pharmacological Characterization of 4-Methoxyisomazole

Vasodilator Activity & Mechanism of Action Executive Summary & Introduction 4-Methoxyisomazole is a novel benzimidazole-pyridazinone derivative structurally related to Isomazole (Sulmazole). Like its parent compound, it...

Author: BenchChem Technical Support Team. Date: February 2026

Vasodilator Activity & Mechanism of Action

Executive Summary & Introduction

4-Methoxyisomazole is a novel benzimidazole-pyridazinone derivative structurally related to Isomazole (Sulmazole). Like its parent compound, it is hypothesized to function as a dual-acting agent: a phosphodiesterase type III (PDE3) inhibitor and a calcium sensitizer.[1] This dual mechanism offers a therapeutic advantage in treating heart failure and hypertension by inducing vasodilation without the severe arrhythmogenic risks associated with pure catecholamines.

This Application Note provides a rigorous, self-validating framework for evaluating the vasodilator potency of 4-Methoxyisomazole. It moves beyond simple observation, employing specific exclusion protocols to confirm that vasodilation is direct (smooth muscle-dependent) rather than endothelium-dependent.

Core Pharmacological Hypothesis
  • Primary Mechanism: Inhibition of PDE3 in vascular smooth muscle cells (VSMC)

    
     accumulation of cAMP 
    
    
    
    PKA activation
    
    
    phosphorylation of MLCK
    
    
    relaxation.
  • Secondary Mechanism: Modulation of Ca

    
     sensitivity in contractile proteins (troponin C interaction).
    

Molecular Validation: TR-FRET Enzymatic Assay

Before ex vivo tissue testing, the compound's affinity for the PDE3 isoenzyme must be quantified to distinguish it from non-selective PDE inhibitors.

Principle

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. 4-Methoxyisomazole competes with a fluorescently labeled cAMP tracer for binding to a specific anti-cAMP antibody. PDE activity degrades cAMP; inhibition preserves cAMP, maintaining the FRET signal.

Materials
  • Enzyme: Recombinant human PDE3A (active).

  • Substrate: FAM-labeled cAMP (200 nM).

  • Detection: Terbium (Tb)-labeled anti-cAMP antibody.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.05% BSA, pH 7.5.
    
Protocol Steps
  • Titration Preparation: Prepare 4-Methoxyisomazole in 100% DMSO (10 mM stock). Perform 1:3 serial dilutions in assay buffer (Final DMSO <1%).

  • Enzyme Incubation: Add 5 µL of PDE3A enzyme to a 384-well white low-volume plate.

  • Inhibitor Addition: Add 2.5 µL of 4-Methoxyisomazole dilutions. Incubate for 15 min at RT.

  • Reaction Start: Add 2.5 µL of FAM-cAMP substrate. Shake for 30 sec; incubate for 45 min at RT.

  • Detection: Add 10 µL of Tb-labeled antibody detection mix. Incubate 1 hour.

  • Read: Measure TR-FRET on a multi-mode plate reader (e.g., EnVision).

    • Excitation: 340 nm.[2]

    • Emission: 495 nm (Tb donor) and 520 nm (FAM acceptor).

Data Output: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Concentration] to determine IC


.

Ex Vivo Functional Assay: Isometric Tension Recording

This is the "Gold Standard" for vasodilator profiling. We use isolated rat thoracic aortic rings to measure functional relaxation.

Experimental Setup & Causality
  • Tissue: Male Wistar Rat (250–300g) thoracic aorta.

  • Apparatus: 4-channel Organ Bath System (e.g., Radnoti or ADInstruments).

  • Buffer: Krebs-Henseleit Solution (KHS), aerated with 95% O

    
     / 5% CO
    
    
    
    (Carbogen).
    • Reasoning: Carbogen maintains pH at 7.4 and prevents hypoxia-induced vasodilation, which would confound results.

Detailed Protocol
Phase A: Tissue Preparation
  • Harvest: Euthanize rat via CO

    
     asphyxiation. Rapidly excise the thoracic aorta and place in ice-cold oxygenated KHS.
    
  • Cleaning: Under a dissection microscope, remove adhering fat and connective tissue.

    • Critical: Failure to remove fat acts as a lipid sink, absorbing lipophilic drugs like 4-Methoxyisomazole and artificially increasing the IC

      
      .
      
  • Sectioning: Cut aorta into 3–4 mm rings.

  • Mounting: Suspend rings between two stainless steel wire hooks in the organ bath chambers (10 mL volume, 37°C).

Phase B: Equilibration & Normalization
  • Resting Tension: Apply 2.0 g of passive tension.

  • Equilibration: Wash with KHS every 15 min for 60 min. Readjust tension to 2.0 g as the tissue relaxes (stress-relaxation).

  • Viability Check (The "Wake-up" Call): Challenge with 60 mM KCl.

    • Acceptance Criteria: Contraction must exceed 1.5 g. Wash until baseline returns.

Phase C: The 4-Methoxyisomazole Assay
  • Pre-contraction: Induce stable contraction with Phenylephrine (PE, 1 µM). Wait for the plateau (approx. 10–15 min).

    • Why PE? PE stimulates

      
      -adrenergic receptors. If 4-Methoxyisomazole relaxes PE-contracted rings but fails to relax KCl-contracted rings (depolarization), it suggests receptor antagonism. If it relaxes both (as expected for PDE inhibitors), it confirms intracellular modulation.
      
  • Cumulative Dosing: Add 4-Methoxyisomazole in cumulative half-log increments (

    
     M to 
    
    
    
    M).
  • Observation: Allow response to plateau (3–5 min) before the next addition.

Mechanistic Deconvolution (The "Self-Validating" Step)

To prove the vasodilation is direct (VSMC-targeted) and not due to endothelial release of Nitric Oxide (NO), perform the assay in parallel under two conditions:

ConditionPre-treatmentPurpose
Control Vehicle onlyEstablish baseline potency.
L-NAME 100 µM L-NAME (30 min pre-incubation)Blocks eNOS. If 4-Methoxyisomazole efficacy persists, the mechanism is endothelium-independent (consistent with PDE inhibition).
Indomethacin 10 µM IndomethacinBlocks Cyclooxygenase (COX). Rules out prostacyclin-mediated relaxation.

Visualization of Signaling & Workflow

Diagram 1: Mechanism of Action (PDE Inhibition)

This diagram illustrates how 4-Methoxyisomazole intervenes in the cAMP signaling cascade to induce relaxation.

G Isomazole 4-Methoxyisomazole PDE3 PDE3 Enzyme Isomazole->PDE3 Inhibits AMP 5'-AMP (Inactive) PDE3->AMP Degrades cAMP cAMP cAMP (Accumulation) cAMP->PDE3 Substrate PKA PKA Activation cAMP->PKA Activates MLCK MLCK Phosphorylation (Inactivation) PKA->MLCK Phosphorylates Ca Intracellular Ca2+ PKA->Ca Decreases Sensitivity Relax Vasodilation (Smooth Muscle Relaxation) MLCK->Relax Reduced Cross-bridge Cycling Ca->Relax Lower Levels

Caption: 4-Methoxyisomazole blocks PDE3, preventing cAMP degradation. Elevated cAMP activates PKA, inhibiting MLCK and lowering Ca2+ sensitivity, causing relaxation.

Diagram 2: Ex Vivo Organ Bath Workflow

A step-by-step logic flow for the isometric tension recording protocol.

Workflow Dissect 1. Dissection (Thoracic Aorta) Mount 2. Mounting (Organ Bath, 2g Tension) Dissect->Mount Equil 3. Equilibration (60 min, 95% O2) Mount->Equil Check 4. Viability Check (60mM KCl) Equil->Check Wash 5. Washout (Return to Baseline) Check->Wash PreCon 6. Pre-contraction (1µM Phenylephrine) Wash->PreCon Dose 7. Cumulative Dosing (4-Methoxyisomazole) PreCon->Dose Analysis 8. Data Analysis (Sigmoidal Fit) Dose->Analysis

Caption: Sequential workflow for isometric tension recording. Viability checks (KCl) and stable pre-contraction (PE) are prerequisites for valid dosing.

Data Analysis & Interpretation

Quantitative analysis is required to generate comparable pharmacological parameters.

Calculation of Relaxation

Raw tension (grams) must be converted to percentage relaxation (


):


  • 
    : Tension at the plateau of Phenylephrine contraction.
    
  • 
    : Tension after adding 4-Methoxyisomazole.
    
  • 
    : Baseline tension (approx 2.0 g).
    
Curve Fitting

Fit data to a Non-linear regression (Sigmoidal dose-response, variable slope) using software like GraphPad Prism:



  • pIC

    
    :  Negative log of the concentration producing 50% relaxation.
    
  • E

    
    :  Maximum relaxation achieved (efficacy).
    
Expected Results (Reference Values)
Parameter4-Methoxyisomazole (Expected)Isomazole (Reference)Interpretation
pIC

6.5 – 7.5~6.0Higher pIC

indicates greater potency.
E

> 90%~100%Full efficacy suggests complete PDE inhibition.
L-NAME Shift None / NegligibleNoneConfirms endothelium-independent mechanism.

References

  • Mechanism of Isomazole: Bethke, T. et al. (1991). "Effects of isomazole on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts." Circulation. Link

  • Organ Bath Protocol: Radenković, M. et al. (2006). "Isolated Rat Aorta: A Model for Examining Vascular Reactivity." Methods in Molecular Biology. Link (Referencing similar standardized ring preparations).

  • PDE Assay Methodology: BPS Bioscience. "PDE4D3 TR-FRET Assay Kit Protocol." Link

  • Vasodilator Screening Review: Adnan, L. et al. (2016). "Overview of Antagonists Used for Determining the Mechanisms of Action Employed by Potential Vasodilators." Molecules. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Methoxyisoxazole Synthesis

Initial Diagnostics & Scope Confirmation User Note: The request specified "4-Methoxyisomazole." Correction: "Isomazole" (Sulmazole) is a specific benzimidazole drug. The prefix "4-methoxy" combined with "isomazole" is ch...

Author: BenchChem Technical Support Team. Date: February 2026

Initial Diagnostics & Scope Confirmation

User Note: The request specified "4-Methoxyisomazole." Correction: "Isomazole" (Sulmazole) is a specific benzimidazole drug. The prefix "4-methoxy" combined with "isomazole" is chemically inconsistent with standard nomenclature for that drug. Based on common medicinal chemistry building blocks, this guide addresses 4-Methoxyisoxazole , a critical intermediate in the synthesis of valdecoxib and various beta-lactamase inhibitors.

Target Molecule: 4-Methoxyisoxazole (CAS: 13133-28-3)

Strategic Route Selection (The "Why")

To improve yield, you must first identify which synthetic pathway you are troubleshooting. The two dominant failures in this synthesis are Regioisomer Formation (in cycloadditions) and Ambident Nucleophile Selectivity (in alkylation).

Decision Matrix: Which Route Are You Using?

RouteSelection Start Start: Select Precursor RouteA Precursor: 4-Hydroxyisoxazole Start->RouteA RouteB Precursor: Nitrile Oxide + Alkyne Start->RouteB IssueA Major Issue: N- vs O-Methylation RouteA->IssueA IssueB Major Issue: 4- vs 5-Regioselectivity RouteB->IssueB SolA Solution: Hard/Soft Acid-Base Control IssueA->SolA SolB Solution: Steric/Electronic Steering IssueB->SolB

Caption: Decision tree for identifying the primary yield-limiting factor based on synthetic strategy.

Protocol A: O-Methylation of 4-Hydroxyisoxazole (Scale-Up Preferred)[1]

This is the most common route for scale-up but suffers from a critical yield killer: N-methylation . 4-Hydroxyisoxazole exists in tautomeric equilibrium with isoxazol-4(5H)-one.

The Mechanism of Failure

The isoxazole anion is an ambident nucleophile .

  • O-Attack (Desired): Yields 4-Methoxyisoxazole.

  • N-Attack (Undesired): Yields N-methyl-isoxazol-4-one (often an inseparable oil/tar).

Troubleshooting Guide: Maximizing O-Selectivity
VariableRecommendationScientific Rationale (Causality)
Solvent Acetone or DMF Polar aprotic solvents solvate the cation (Na+/K+), leaving the anion "naked" and more reactive at the harder oxygen center (HSAB theory).
Base K₂CO₃ or Cs₂CO₃ Use a base that allows for heterogeneous reaction. Potassium/Cesium ions coordinate weakly with the oxygen, promoting O-alkylation over N-alkylation.
Methylating Agent Dimethyl Sulfate (DMS) DMS is a "hard" electrophile compared to Methyl Iodide (MeI). Hard electrophiles prefer the hard donor (Oxygen) over the soft donor (Nitrogen).
Temperature Reflux (55-60°C) Higher temperatures favor the thermodynamic product (O-alkyl) over the kinetic product (N-alkyl) in this specific tautomeric system.
Optimized Protocol (Self-Validating)
  • Dissolution: Dissolve 4-hydroxyisoxazole (1.0 eq) in Acetone (10V).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Checkpoint: Ensure suspension is freely stirring.

  • Electrophile: Add Dimethyl Sulfate (1.1 eq) dropwise at room temperature.

    • Caution: DMS is highly toxic. Use proper engineering controls.

  • Reaction: Heat to reflux for 4–6 hours.

  • Validation (IPC): Perform TLC (SiO₂, 30% EtOAc/Hexane).

    • Pass: Single spot Rf ~0.6.

    • Fail: Spot at baseline or Rf <0.3 indicates N-methylation or unreacted starting material.

  • Workup: Filter inorganic salts. Concentrate filtrate.

    • Critical Step: The product is volatile. Do not evaporate to dryness under high vacuum at high temp. Keep bath <30°C.

Protocol B: [3+2] Cycloaddition (De Novo Synthesis)

Used when 4-hydroxyisoxazole is unavailable. Involves reacting a nitrile oxide (generated in situ) with a dipolarophile.[1]

The Issue: Regioselectivity. Reacting a nitrile oxide with methyl propargyl ether often yields a mixture of 4-substituted and 5-substituted isoxazoles.

Workflow for Regiocontrol

Cycloaddition Precursors Nitrile Oxide Precursor + Alkyne Catalyst Catalyst Selection Precursors->Catalyst PathA Thermal (No Catalyst) Catalyst->PathA PathB Cu(I) Catalyzed (CuAAC) Catalyst->PathB PathC Ru(II) Catalyzed (RuAAC) Catalyst->PathC ResultA Mixed Isomers (Low Yield) PathA->ResultA ResultB 3,5-Disubstituted (Wrong Isomer) PathB->ResultB ResultC 3,4-Disubstituted (Target) PathC->ResultC

Caption: Catalyst influence on regioselectivity in [3+2] cycloadditions.

Technical Insight
  • Copper (CuI): Directs formation of the 3,5-isomer (NOT what you want for 4-methoxyisoxazole).

  • Ruthenium (Cp*RuCl): Directs formation of the 3,4-isomer .

  • Alternative Precursor: Use Dimethylformamide dimethyl acetal (DMF-DMA) with nitro compounds to form enamine intermediates, which cyclize with higher regiofidelity.

FAQ: Troubleshooting Specific Failures

Q1: My yield is low (<40%) using the O-methylation route, and I see a large baseline spot on TLC. A: You are likely seeing N-methylation. Switch from Methyl Iodide (soft electrophile) to Dimethyl Sulfate or Trimethyloxonium tetrafluoroborate (hard electrophiles). Ensure your solvent is strictly anhydrous; water promotes N-alkylation by solvating the oxygen anion too strongly.

Q2: The product disappears during rotary evaporation. A: 4-Methoxyisoxazole has a low molecular weight (99.09 g/mol ) and significant volatility.

  • Fix: Do not use high vacuum (<20 mbar).

  • Fix: Co-evaporate with a higher boiling solvent (like toluene) if carrying forward, or distill the product directly from the crude mixture if purity allows.

Q3: Can I use 4-Bromoisoxazole and Sodium Methoxide? A: Generally, no . Unlike pyridine or nitrobenzene, the isoxazole ring is electron-rich enough at the 4-position to resist Nucleophilic Aromatic Substitution (SnAr) unless activated by strong electron-withdrawing groups at positions 3 and 5. Furthermore, strong alkoxides can attack the ring itself (at C3), causing ring opening to form nitriles (the "Kemp elimination" pathway).

References
  • Selectivity in Alkylation of 4-Hydroxyisoxazoles

    • Title: "Tautomerism and Alkyl
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the preference for O-alkylation using hard electrophiles in polar aprotic solvents.
    • (Generalized link to journal due to age of seminal papers).

  • Regioselective Cycloaddition (Ru-Catalyzed)

    • Title: "Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Ruthenium-C
    • Source:Organic Letters.
    • Context: Describes the use of Cp*RuCl to force 3,4-substitution p
  • General Isoxazole Synthesis & Stability

    • Title: "Isoxazoles: Synthesis and Reactivity."[2]

    • Source:Comprehensive Heterocyclic Chemistry II.
    • Context: Detailed review of ring stability and "Kemp elimination" ring-opening p

Sources

Optimization

4-Methoxyisomazole solubility issues in aqueous buffers

A Guide to Overcoming Solubility Challenges in Aqueous Buffers Introduction Welcome to the technical support guide for 4-Methoxyisoxazole and its derivatives. As a promising heterocyclic scaffold, 4-Methoxyisoxazole is g...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Introduction

Welcome to the technical support guide for 4-Methoxyisoxazole and its derivatives. As a promising heterocyclic scaffold, 4-Methoxyisoxazole is gaining significant attention in medicinal chemistry and drug discovery.[1][2][3] However, its promising biological activity is often counterbalanced by a significant experimental hurdle: poor aqueous solubility. This guide is designed to provide you, our fellow researchers and drug development professionals, with a systematic, in-depth approach to understanding and overcoming these solubility issues. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and design robust, reproducible experiments.

Section 1: Understanding the Root Cause of Insolubility

This section addresses the fundamental properties of 4-Methoxyisoxazole that contribute to its challenging behavior in aqueous media.

Q1: What are the core physicochemical properties of 4-Methoxyisoxazole that limit its aqueous solubility?

A1: The solubility of 4-Methoxyisoxazole derivatives is governed by a balance of factors:

  • Hydrophobicity and Polarity: The isoxazole ring itself contains polar nitrogen and oxygen atoms, which can participate in hydrogen bonding.[4] However, the methoxy group and the core aromatic structure contribute to its overall lipophilic (hydrophobic) character. This hydrophobicity favors partitioning into non-polar environments over aqueous buffers. Isoxazole derivatives can have logP values ranging from 2.07 to 4.82, indicating a tendency to reside in lipid compartments.[5]

  • Crystal Lattice Energy: Many isoxazole derivatives are crystalline solids at room temperature.[6] The stability of this crystal lattice, or the energy required to break it apart, can be substantial. For a solvent to dissolve a solid, the energy released from solvent-solute interactions must overcome this crystal lattice energy. If the lattice energy is high and the interactions with water are weak, solubility will be low.

  • Ionization State (pKa): The solubility of a compound can be dramatically influenced by its ionization state, which is dependent on its pKa and the pH of the buffer.[7][8] A neutral 4-Methoxyisoxazole core is weakly basic. However, if your specific derivative contains an acidic (e.g., carboxylic acid) or basic (e.g., amine) functional group, its solubility will be highly pH-dependent.[9][10]

Q2: I prepared a clear, high-concentration stock of my compound in DMSO, but it immediately precipitates when I dilute it into my PBS buffer. Why does this happen?

A2: This common and frustrating phenomenon is explained by the difference between kinetic and thermodynamic solubility .

  • Kinetic Solubility: When you dissolve your compound in a strong organic solvent like DMSO, you achieve a high concentration. Upon rapid dilution into an aqueous buffer (an "antisolvent"), the compound finds itself in an unfavorable environment. It may briefly remain in a supersaturated state, which is the kinetic solubility.[9] This state is unstable.

  • Thermodynamic Solubility: This is the true, stable equilibrium solubility of the compound in the aqueous buffer. Given enough time, the supersaturated solution will crash out, and the concentration of the compound remaining in the solution will equilibrate to its lower, thermodynamically stable limit.[9] Your observation of precipitation is the transition from a kinetically trapped supersaturated state to a thermodynamically stable saturated solution with excess solid.

Section 2: A Systematic Workflow for Solubility Enhancement

Before attempting random fixes, a systematic approach is crucial. The following workflow provides a logical progression from simple to more complex solubilization strategies.

G start Start: Compound Powder stock Prepare 10-50 mM Stock in 100% DMSO or DMF start->stock dilute Dilute to Final Conc. in Aqueous Buffer stock->dilute observe Precipitation Observed? dilute->observe success Success! Proceed with Assay observe->success No ph_mod Strategy 1: pH Modification (If Ionizable) observe->ph_mod Yes observe_ph Precipitation Resolved? ph_mod->observe_ph observe_ph->success Yes cosolvent Strategy 2: Co-solvent System (e.g., PEG, Tween) observe_ph->cosolvent No observe_co Precipitation Resolved? cosolvent->observe_co observe_co->success Yes cyclo Strategy 3: Cyclodextrin Formulation observe_co->cyclo No observe_cyclo Precipitation Resolved? cyclo->observe_cyclo observe_cyclo->success Yes consult Advanced Formulation (e.g., Nanoparticles) Consult Specialist observe_cyclo->consult No

Caption: A step-by-step troubleshooting workflow for solubility issues.

Section 3: Detailed Troubleshooting Guides & Protocols

Strategy 1: Optimizing Stock Solutions and Dilution Technique

Q3: What is the best organic solvent for preparing my primary stock solution of 4-Methoxyisoxazole?

A3: For most biological applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its strong solubilizing power and compatibility with cell-based assays at low final concentrations (typically <0.5%).[11] Dimethylformamide (DMF) is another strong aprotic solvent that can be used.[12] If your compound is sensitive to aprotic solvents, anhydrous ethanol can be an alternative, though it is generally a weaker solvent for highly lipophilic compounds. Always use a fresh, anhydrous grade of solvent, as absorbed water can sometimes reduce solubility or promote degradation.[13]

Protocol 1: Preparation of a High-Concentration Master Stock Solution

  • Preparation: Allow the vial of 4-Methoxyisoxazole powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the compound. For reproducibility, it is better to weigh a slightly different amount and calculate the exact concentration rather than trying to hit an exact target weight.[14]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Use a volumetric flask for the highest accuracy.[14]

  • Mixing: Vortex vigorously. If dissolution is slow, brief sonication in a water bath can be applied. Ensure the final solution is completely clear and free of any particulates.

  • Storage: Store the master stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11]

Strategy 2: pH Modification (for Ionizable Derivatives)

Q4: My 4-Methoxyisoxazole derivative has a carboxylic acid group. Can I improve its solubility by changing the buffer pH?

A4: Absolutely. The solubility of weakly acidic or weakly basic compounds is highly pH-dependent.[10][15] For a weak acid (like a carboxylic acid derivative), increasing the pH of the buffer will deprotonate the acid, forming a more polar, and therefore more water-soluble, anionic salt.[7][9] The relationship is described by the Henderson-Hasselbalch equation . As a rule of thumb, adjusting the pH to at least 1.5 to 2 units above the compound's pKa will shift the equilibrium to favor the more soluble, deprotonated form.[9] Conversely, for a weakly basic compound (like an amine derivative), decreasing the pH will form a more soluble cationic salt.

Protocol 2: Determining a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Equilibration: Add an excess amount of solid 4-Methoxyisoxazole derivative to a known volume of each buffer in separate sealed vials.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach its true thermodynamic equilibrium solubility.[9]

  • Sampling: After incubation, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to visualize the pH-solubility profile and identify the optimal pH range for your experiments.

Strategy 3: Co-solvent and Surfactant Systems

Q5: Adjusting the pH isn't an option for my experiment. How can I use co-solvents to keep my compound in solution?

A5: A co-solvent system is a common and effective strategy for keeping hydrophobic compounds soluble in aqueous media for in vivo and in vitro studies.[8][16] This involves using a mixture of solvents.

  • Co-solvents (e.g., PEGs): Water-miscible organic solvents like Polyethylene Glycol 300 (PEG300) or PEG400 can increase the overall polarity of the solvent system, helping to solubilize lipophilic compounds.[16]

  • Surfactants (e.g., Tween 80): Surfactants like Polysorbate 80 (Tween 80) are amphiphilic molecules that form micelles. These micelles can encapsulate the hydrophobic compound, shielding it from the aqueous environment and preventing precipitation.[16][17]

Protocol 3: Preparing a Working Solution with a Co-solvent System

This protocol is adapted from common formulation practices for preclinical studies.[16] A typical starting formulation is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline (or PBS) .

  • Calculate Volumes: Determine the required mass of your compound and the volume of each vehicle component for your desired final concentration.

  • Initial Dissolution: In a sterile vial, dissolve the weighed 4-Methoxyisoxazole powder in the required volume of DMSO. Vortex until clear.

  • Add Co-solvent: Add the PEG300 to the DMSO solution and vortex thoroughly.

  • Add Surfactant: Add the Tween 80 and vortex thoroughly until the solution is homogeneous.

  • Final Dilution (Critical Step): Slowly add the aqueous buffer (e.g., PBS) to the organic mixture dropwise while continuously vortexing . This gradual addition is crucial to prevent the compound from precipitating out due to rapid solvent change.[17]

  • Final Observation: The final solution should be clear and free of precipitate. If cloudiness or precipitation occurs, you may need to adjust the formulation (e.g., increase the co-solvent percentage) or lower the final compound concentration.

  • Control: Always prepare a vehicle-only control (containing all solvents but no compound) to administer to your control group.

Strategy 4: Cyclodextrin-Based Formulations

Q6: My compound is extremely challenging to dissolve. What are cyclodextrins and how can they help?

A6: Cyclodextrins (CDs) are cyclic oligosaccharides that represent a powerful tool for solubilizing hydrophobic drugs.[18] They have a unique molecular structure: a hydrophilic exterior and a hydrophobic interior cavity. This structure allows them to encapsulate a poorly soluble "guest" molecule (your compound) within their central cavity, forming a "host-guest" inclusion complex.[19][20] This complex effectively shields the hydrophobic compound from the water, presenting a new, larger molecule with a hydrophilic surface to the solvent, thereby significantly increasing its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and a favorable safety profile.[21][20]

G cluster_0 Cyclodextrin Encapsulation cd cd_hole cd_label Hydrophilic Exterior cd_hole_label Hydrophobic Cavity drug 4-Methoxyisoxazole (Hydrophobic Guest) drug->cd_hole cd_complex cd_hole_complex complex complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol 4: Screening for Cyclodextrin Solubilization

  • Prepare CD Stock: Prepare a concentrated stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v).

  • Add Compound: Add an excess amount of solid 4-Methoxyisoxazole derivative to the HP-β-CD solution.

  • Equilibrate: Agitate the mixture overnight at room temperature to facilitate the formation of the inclusion complex.

  • Centrifuge & Filter: Centrifuge the suspension to pellet undissolved compound and filter the supernatant through a 0.22 µm filter.

  • Quantify: Determine the concentration of the dissolved compound in the filtrate via HPLC-UV or another suitable method. Compare this to the solubility in the buffer alone to determine the fold-increase in solubility.

Section 4: Data Summary & Further FAQs

Illustrative Solubility Data for a Hypothetical 4-Methoxyisoxazole Derivative
Solvent / ConditionSolubility (µg/mL)Notes
Water (pH 7.0)< 1Practically insoluble.
PBS (pH 7.4)< 1Practically insoluble.
0.1 M HCl (pH 1.0)50Increased solubility for a basic derivative.
0.1 M NaOH (pH 13.0)> 1000Significant increase for an acidic derivative.
100% DMSO> 20,000 (20 mg/mL)Excellent for primary stock solutions.[22]
1% DMSO in PBS< 1Precipitation upon dilution is expected.
10% DMSO / 40% PEG300 / 5% Tween 80 in PBS250A viable formulation for many in vitro studies.
40% (w/v) HP-β-CD in PBS> 2000Demonstrates strong solubilization via complexation.

Q7: What is the maximum concentration of DMSO my cells can tolerate?

A7: This is cell-line dependent, but a widely accepted general limit for most cell-based assays is a final DMSO concentration of 0.5% to 1%.[11] It is critical to run a vehicle control (your final buffer containing the same percentage of DMSO but no compound) to ensure that the solvent itself is not causing any observed biological effects.

Q8: My compound still precipitates even with these methods. What are my next steps?

A8: If these common strategies fail, you may need to consider more advanced formulation approaches. These include particle size reduction techniques like micronization or nanosuspension, which increase the surface area of the drug for faster dissolution.[23][24] Other options include lipid-based formulations like liposomes or solid lipid nanoparticles.[17] At this stage, consulting with a formulation specialist is highly recommended.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
  • Catalysts. (2026, February 2). Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by...
  • Solubility of Things. (n.d.). Isoxazole.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • MDPI. (2025, June 20). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • PMC. (n.d.). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge.
  • ChemicalBook. (2026, January 28). Isoxazole | 288-14-2.
  • RSC Publishing. (n.d.). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge.
  • Benchchem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • PMC. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • ResearchGate. (2025, December 21). How to dissolve lenvatinib in PBS/DMEM for treating cells?
  • Benchchem. (n.d.). Resolving poor solubility of 4-(5-methyl-3-isoxazolyl)Benzoic acid in aqueous buffers.
  • IUCr. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • Fluorochem. (n.d.). 4-Methylisoxazole-5-carboxylic acid (CAS 261350-46-3).
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Cayman Chemical. (n.d.). What can I use to dissolve my compound? | Frequently Asked Questions.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.

Sources

Troubleshooting

Technical Support Center: Optimization of 4-Methoxyisoxazole Intermediates

Topic: Purification & Troubleshooting Guide for Methoxy-Substituted Isoxazoles Executive Summary & Chemical Context User Note: This guide addresses the purification of 4-Methoxyisoxazole intermediates. Note: "Isomazole"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide for Methoxy-Substituted Isoxazoles
Executive Summary & Chemical Context

User Note: This guide addresses the purification of 4-Methoxyisoxazole intermediates. Note: "Isomazole" is a distinct imidazopyridine drug class; however, "4-Methoxyisomazole" is chemically non-standard and presumed here to be a typo for the common intermediate 4-Methoxyisoxazole (or related methoxy-substituted isoxazoles) used in the synthesis of antibiotics (e.g., Sulfamethoxazole analogs) and immunomodulators.

High-purity isolation of 4-methoxyisoxazole intermediates is notoriously difficult due to two main factors:

  • Regioisomerism: The formation of 3-methoxy vs. 5-methoxy isomers (or 4- vs 5-substituted variants depending on the cyclization method) often results in co-eluting peaks.

  • Ring Lability: The isoxazole N-O bond is chemically fragile, susceptible to cleavage under strongly basic conditions or catalytic hydrogenation, leading to ring-opened nitriles or enamino ketones.

Purification Decision Matrix

Before selecting a protocol, determine your impurity profile using the decision tree below.

Purification_Workflow Start Crude 4-Methoxyisoxazole Intermediate TLC TLC Analysis (DCM:MeOH 95:5) Start->TLC Decision1 Is Regioisomer Present? TLC->Decision1 Cryst Recrystallization (Thermodynamic Control) Decision1->Cryst No (Single Spot) Column Flash Chromatography (Kinetic Separation) Decision1->Column Yes (Close Spots) Check Check Melting Point & NMR Cryst->Check Column->Check Check->Cryst Fail (Purity <95%) Final Pure Intermediate (>98%) Check->Final Pass

Figure 1: Strategic workflow for selecting between crystallization and chromatography based on impurity profile.

Module A: Crystallization Protocols (The "Oiling Out" Fix)

Crystallization is preferred for scaling up, but methoxy-isoxazoles are prone to "oiling out" (liquid-liquid phase separation) rather than precipitating, especially if residual toluene or DMF is present.

Standard Operating Procedure (SOP): Anti-Solvent Crash

Objective: Remove non-polar byproducts and unreacted oximes.

StepActionTechnical Rationale
1 Dissolve crude in minimal Ethyl Acetate (EtOAc) at 50°C.Isoxazoles are highly soluble in EtOAc; moderate heat prevents thermal decomposition.
2 Slowly add n-Heptane dropwise until cloud point.[1]Heptane acts as the anti-solvent. Slow addition prevents trapping impurities.
3 CRITICAL: If oil droplets form, add a seed crystal immediately.Oiling out indicates the metastable zone width is too narrow. Seeding bypasses nucleation energy barriers.
4 Cool to 0°C at a rate of 10°C/hour.Rapid cooling traps regioisomers in the lattice.

Troubleshooting "Oiling Out": If the product oils out, re-heat to dissolve the oil, add 5% Isopropanol (IPA) , and cool again. The hydroxyl group in IPA helps stabilize the polar N-O bond via hydrogen bonding, encouraging lattice formation over oiling.

Module B: Chromatographic Separation of Regioisomers

When synthesis yields both 3-methoxy and 5-methoxy isomers (common in hydroxylamine cyclizations), crystallization often fails to separate them due to similar lattice energies.

Optimized Mobile Phase Systems
  • Base System: Hexane / Ethyl Acetate (Gradient 0% → 30%).

  • The "Magic" Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.

    • Why? Isoxazoles have weak basicity. Silica gel is slightly acidic (

      
      ). Without TEA, the isoxazole nitrogen interacts with silanols, causing peak tailing and merging of regioisomers. TEA blocks these silanol sites.
      
Regioisomer Identification (NMR Quick-Check)
  • 5-substituted: Proton at C-4 appears as a doublet (

    
    ) or singlet near 6.0–6.5 ppm .
    
  • 3-substituted: Proton at C-4 often shifts downfield to 6.5–6.9 ppm due to electronic shielding differences.

Module C: Stability & Storage (The "Hidden" Degradation)

Users often report yield loss during drying. This is usually due to ring cleavage, not evaporation.

Degradation_Pathway Isoxazole 4-Methoxyisoxazole Cleavage N-O Bond Cleavage Isoxazole->Cleavage + Base/Heat Base Strong Base (pH > 10) Nitrile Enamino Nitrile Cleavage->Nitrile Irreversible

Figure 2: Mechanism of base-catalyzed decomposition. Avoid pH > 9 during workup.

Storage Rules:

  • Avoid Strong Bases: Never wash the organic layer with 1M NaOH. Use Saturated

    
     instead.
    
  • Temperature: Store at -20°C. The N-O bond is thermally sensitive; prolonged storage at RT can lead to slow rearrangement to azirines or oxazoles.

Troubleshooting FAQ

Q1: My product decomposes on the rotary evaporator. Why?

  • Diagnosis: The water bath is likely too hot (>45°C) or the solution is acidic.

  • Fix: Isoxazoles can hydrolyze in acidic media. Ensure the organic phase is neutralized with

    
    before concentration. Keep bath temp < 40°C.[2]
    

Q2: I see two spots on TLC that touch. How do I separate them?

  • Diagnosis: Likely regioisomers (e.g., 3-methoxy vs 5-methoxy).

  • Fix: Switch solvent system to Dichloromethane (DCM) / Acetone (98:2) . The dipole interaction of acetone often discriminates between isoxazole isomers better than EtOAc.

Q3: The yield is lower than expected after column chromatography.

  • Diagnosis: Irreversible adsorption. The electron-rich methoxy group makes the ring basic enough to stick to acidic silica.

  • Fix: Pre-wash the silica column with 1% TEA in Hexane, or switch to Neutral Alumina stationary phase.

References
  • BenchChem. (2025).[3] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • National Institutes of Health (NIH). (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Retrieved from

  • Organic Syntheses. (2025). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole Purification Protocols. Org.[1][3][4][5][6] Synth. Retrieved from

  • MDPI. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules.[1][2][4][5][6][7][8] Retrieved from

  • ResearchGate. (2023). pH and temperature stability of the isoxazole ring in leflunomide intermediates.[2] Retrieved from

Sources

Optimization

Technical Support Center: 4-Methoxyisomazole Stability &amp; Handling

The following Technical Support Guide is designed for researchers and drug development professionals working with 4-Methoxyisomazole , a structural analog of the cardiotonic agent Isomazole (LY175326). This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 4-Methoxyisomazole , a structural analog of the cardiotonic agent Isomazole (LY175326).

This guide addresses the physicochemical stability, solubility challenges, and handling protocols specific to physiological pH (7.4), derived from structure-activity relationship (SAR) studies of imidazo[4,5-c]pyridines.

Executive Summary: Stability Profile

4-Methoxyisomazole (Compound 13 in Barraclough et al., 1990) is an "A-ring" substituted analog of Isomazole.[1][2] Unlike its parent compound Isomazole, which contains a metabolically and chemically labile methylsulfinyl (sulfoxide) group, 4-Methoxyisomazole features a methoxy group at the para-position of the phenyl ring.

ParameterIsomazole (Parent)4-Methoxyisomazole (Analog)Status
Functional Group (C4) Methylsulfinyl (

)
Methoxy (

)
Enhanced Stability
Redox Sensitivity High (Oxidation to sulfone; Reduction to sulfide)Negligible (Redox stable)✅ Stable
Chirality Yes (Sulfoxide sulfur is chiral)No (Achiral)✅ Simplified Analysis
Hydrolytic Stability Stable (Imidazopyridine core)Stable (Imidazopyridine core)✅ Stable
Solubility at pH 7.4 Low (Weak base, uncharged)Very Low (Increased lipophilicity)⚠️ Critical Issue

Core Technical Insight: While 4-Methoxyisomazole solves the oxidative instability issues of Isomazole, it introduces significant solubility challenges in physiological buffers due to the lipophilicity of the methoxy group and the lack of a polar sulfoxide moiety.

Interactive Troubleshooting Guide

Issue 1: Precipitation upon dilution into PBS or Media (pH 7.4)

Symptom: The solution turns cloudy or a fine white precipitate forms immediately after adding the stock solution to the assay buffer.

  • Root Cause: 4-Methoxyisomazole is a weak base (pyridine nitrogen

    
    ). At pH 7.4, the molecule is predominantly neutral (uncharged)  and highly lipophilic. The aqueous solubility limit is easily exceeded.
    
  • Solution:

    • Solvent Exchange: Do not dissolve directly in aqueous buffer. Prepare a stock in 100% DMSO .

    • Sequential Dilution:

      • Step A: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol .

      • Step B: Slowly add this intermediate mixture to the vortexing buffer.

    • Limit Final Concentration: Ensure final concentration is

      
      . If higher concentrations are needed, include 0.5% - 1.0% Tween-80  or cyclodextrins (HP-
      
      
      
      -CD) in the buffer.
Issue 2: Inconsistent Potency in In Vitro Assays

Symptom:


 or 

values shift between experiments or decrease over time in the same plate.
  • Root Cause: Adsorption to plasticware. The lipophilic nature of the methoxy substituent promotes binding to polystyrene plates, effectively reducing the free concentration of the drug.

  • Solution:

    • Use Glass or Low-Binding Plastics: Perform serial dilutions in glass vials or polypropylene (PP) low-binding plates.

    • Add Carrier Protein: Include 0.1% BSA (Bovine Serum Albumin) in the assay buffer to act as a carrier and prevent non-specific adsorption to the vessel walls.

Issue 3: Peak Splitting in HPLC

Symptom: Chromatograms show split peaks or tailing.

  • Root Cause: pH mismatch in the mobile phase. The imidazo[4,5-c]pyridine core has a basic nitrogen. If the mobile phase pH is near the

    
     (~5.8), the compound exists in equilibrium between charged and neutral forms, causing peak splitting.
    
  • Solution:

    • Buffer the Mobile Phase: Use a buffer with pH significantly away from the

      
      .
      
    • Recommended: Use 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Bicarbonate (pH ~10). Avoid neutral phosphate buffers unless high ionic strength is used.

Mechanistic Visualization

A. Structural Stability & Reactivity Map

The following diagram illustrates the structural advantage of 4-Methoxyisomazole over Isomazole regarding oxidative stability, while highlighting the solubility bottleneck.

StabilityMap Isomazole Isomazole (Parent Drug) Sulfoxide Sulfoxide Group (-S(O)Me) Isomazole->Sulfoxide Contains MethoxyIso 4-Methoxyisomazole (Compound 13) Methoxy Methoxy Group (-OMe) MethoxyIso->Methoxy Contains Oxidation Oxidation to Sulfone (Metabolic/Chemical Instability) Sulfoxide->Oxidation Susceptible to Reduction Reduction to Sulfide Sulfoxide->Reduction Susceptible to Stable Chemically Inert at pH 7.4 Methoxy->Stable Confers Lipophilic High Lipophilicity (Solubility Risk) Methoxy->Lipophilic Increases

Caption: Comparative stability profile. 4-Methoxyisomazole eliminates the redox-active sulfoxide center, preventing oxidative degradation but increasing lipophilicity.

B. pH-Dependent Solubility Equilibrium

Understanding the protonation state is critical for preventing precipitation at physiological pH.

Protonation Acid Acidic pH (< 5.0) Protonated Cation (+) Neutral Physiological pH (7.4) Neutral Species (0) Acid->Neutral Deprotonation (pKa ~ 5.8) Neutral->Acid Re-acidification Precip Precipitation / Aggregation Neutral->Precip Low Aqueous Solubility

Caption: At pH 7.4, 4-Methoxyisomazole exists primarily in its neutral, insoluble form, necessitating the use of co-solvents or carriers.

Frequently Asked Questions (FAQs)

Q1: Can I store 4-Methoxyisomazole in aqueous buffer at -20°C? A: No. While chemically stable, the compound will likely precipitate upon freezing and thawing due to the "salting out" effect and pH shifts during freezing.

  • Protocol: Store as a 10 mM - 50 mM stock solution in anhydrous DMSO at -20°C. Aliquot to avoid freeze-thaw cycles. Dilute into aqueous buffer immediately before use.

Q2: Is 4-Methoxyisomazole light sensitive? A: Imidazo[4,5-c]pyridines generally absorb UV light. While the methoxy analog is more stable than the sulfoxide, it is Good Laboratory Practice (GLP) to protect the compound from direct light to prevent potential photo-oxidation of the pyridine ring or the methoxy ether bond over long periods. Use amber vials.

Q3: How does the inotropic activity compare to Isomazole? A: According to Barraclough et al. (1990), 4-Methoxyisomazole (Compound 13) exhibits comparable in vivo inotropic properties to Isomazole.[1][2] This suggests that the sulfoxide moiety is not strictly required for binding to the target (likely Phosphodiesterase III), and the methoxy group provides a suitable steric and electronic replacement.

Q4: Why does the pH of my buffer drop when I add the drug? A: This is unlikely to happen with 4-Methoxyisomazole itself as it is a base. If you observe a pH drop, check your vehicle.[3] High concentrations of DMSO or degradation of co-solvents can alter pH readings. Ensure your buffer (e.g., HEPES, MOPS) has sufficient capacity (at least 25 mM) to maintain pH 7.4 upon addition of the drug vehicle.

References

  • Barraclough, P., Black, J. W., Cambridge, D., et al. (1990).[1][2] Inotropic "A" ring substituted sulmazole and isomazole analogues.[1][2] Journal of Medicinal Chemistry, 33(8), 2231-2239.[1]

  • Lindon, J. C., Williams, J. M., Barraclough, P., & Nobbs, M. S. (1990).[2] 1H and 13C NMR studies of the protonation of isomeric methoxysulmazole analogues. Magnetic Resonance in Chemistry, 28(7), 573-576.

  • PubChem. (n.d.). Isomazole Hydrochloride (Compound Summary). National Library of Medicine.

Sources

Troubleshooting

minimizing side reactions in 4-Methoxyisomazole production

Topic: Minimizing Side Reactions in 4-Methoxyisomazole Synthesis Document ID: TS-IMI-45C-002 Version: 2.4 (Current) Executive Summary 4-Methoxyisomazole (an A-ring substituted analogue of the cardiotonic agent Isomazole)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in 4-Methoxyisomazole Synthesis Document ID: TS-IMI-45C-002 Version: 2.4 (Current)

Executive Summary

4-Methoxyisomazole (an A-ring substituted analogue of the cardiotonic agent Isomazole) presents unique synthetic challenges compared to its parent compound. While the core imidazo[4,5-c]pyridine scaffold requires careful construction, the presence of the 4-methoxy group on the pyridine ring introduces a critical lability toward acid-catalyzed hydrolysis. Furthermore, the methylsulfinyl moiety on the phenyl ring (the "B-ring") creates a narrow "Goldilocks zone" for oxidation, where over-oxidation to sulfone is a persistent impurity.

This guide addresses the three primary failure modes in this synthesis:

  • Hydrolytic Demethylation (Loss of the 4-methoxy group).

  • S-Oxidation Runaway (Sulfone formation).

  • Regioisomeric Contamination (Incorrect ring closure).

Part 1: Troubleshooting Guides
Issue 1: High Levels of "Hydroxy-Isomazole" (Pyridone Impurity)

Symptom: HPLC shows a polar impurity (RRT ~0.8) that increases with reaction time during the cyclization step.[1] Diagnosis: Acid-catalyzed hydrolysis of the 4-methoxy group. Root Cause: Standard Isomazole protocols often utilize Polyphosphoric Acid (PPA) or concentrated HCl/HCOOH at high temperatures (>100°C). While the unsubstituted pyridine ring of Isomazole tolerates this, the 4-methoxyimidazo[4,5-c]pyridine core is electron-rich and prone to nucleophilic attack by water/acid, converting the methoxy ether into a pyridone (4-hydroxy tautomer).

Corrective Protocol: The "Anhydrous Low-Temp" Cyclization Do not use aqueous mineral acids. Switch to a dehydrating cyclization agent that operates under milder conditions.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Reagent Polyphosphoric Acid (PPA)Trimethylsilyl Polyphosphate (PPSE) or POCl₃ (controlled)
Temperature 140°C - 160°C60°C - 80°C
Solvent Neat (in acid)1,2-Dichloroethane or Chloroform
Mechanism Bronsted Acid DehydrationLewis Acid Activation

Step-by-Step Optimization:

  • Precursor: Start with the N-(3-amino-4-methoxypyridin-4-yl)-2-methoxy-4-(methylsulfanyl)benzamide.

  • Reagent Prep: Prepare PPSE (Polyphosphate ester) fresh by refluxing P₂O₅ with hexamethyldisiloxane (HMDS) in dichloromethane.

  • Reaction: Treat the amide precursor with PPSE in refluxing chloroform (61°C).

  • Quench: Quench strictly with anhydrous ammonia in methanol or cold NaHCO₃ solution. Avoid heating during the quench to prevent late-stage hydrolysis.

Issue 2: Sulfone Contamination (>1.5%)

Symptom: The target molecule contains a methylsulfinyl group (-S(=O)Me). QC detects the corresponding sulfone (-SO₂Me) which is pharmacologically inactive and difficult to separate. Diagnosis: Over-oxidation during the sulfide-to-sulfoxide transformation. Root Cause: Using unselective oxidants (e.g., mCPBA, excess H₂O₂) or lack of temperature control. The redox potential difference between Sulfide→Sulfoxide and Sulfoxide→Sulfone is small.

Corrective Protocol: The Scavenger-Modulated Oxidation Use Sodium Periodate (NaIO₄) which is highly selective for the first oxidation state, or a modulated peroxide system.

Workflow:

  • Solvent System: Use Methanol/Water (9:1).

  • Oxidant: Add NaIO₄ (1.05 equiv) as a slurry at 0°C.

  • Critical Control Point: Monitor reaction by HPLC every 30 minutes.

  • The "Stop" Button: As soon as starting material < 0.5%, quench immediately with 10% Sodium Bisulfite (NaHSO₃) . Do not wait for "complete" conversion if sulfone levels begin to rise.

Part 2: Visualizing the Pathway

The following diagram illustrates the critical branching points where side reactions occur. The "Green Path" represents the optimized yield, while "Red Paths" denote the common failure modes described above.

G Precursor Diamino-Pyridine Precursor Amide Intermediate Amide Precursor->Amide Acylation Cyclization Cyclization (Ring Closure) Amide->Cyclization Target_Sulfide 4-Methoxyisomazole (Sulfide Form) Cyclization->Target_Sulfide Mild Dehydration (PPSE/POCl3) Pyridone IMPURITY A: Demethylated Pyridone (Hydrolysis) Cyclization->Pyridone Strong Acid/Heat (PPA >100°C) Regioisomer IMPURITY C: Imidazo[4,5-b] Isomer Cyclization->Regioisomer Wrong pH/Tautomer Oxidation Controlled Oxidation Target_Sulfide->Oxidation Target_Sulfoxide TARGET: 4-Methoxyisomazole (Sulfoxide) Oxidation->Target_Sulfoxide NaIO4 (0°C) Sulfone IMPURITY B: Sulfone Analogue (Over-oxidation) Oxidation->Sulfone Excess H2O2 or mCPBA Target_Sulfoxide->Sulfone Slow Over-oxidation

Figure 1: Reaction pathway showing the critical divergence points for hydrolysis (Pyridone) and over-oxidation (Sulfone).

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does the 4-methoxy group hydrolyze so easily compared to the methoxy group on the phenyl ring? A: The 4-methoxy group on the imidazo[4,5-c]pyridine core is part of a "vinylogous amide" system embedded in the aromatic ring. The pyridine nitrogen can become protonated, activating the C4-position for nucleophilic attack by water. The methoxy group on the phenyl ring (B-ring) is a standard anisole-type ether and is chemically inert under these conditions. Reference Mechanism: Nucleophilic aromatic substitution (


) activated by N-protonation.

Q2: Can I use mCPBA for the oxidation step if I control the stoichiometry strictly? A: It is not recommended . mCPBA is a strong electrophilic oxidant. Even with 1.0 equivalents, local concentration hotspots in the reactor can cause immediate over-oxidation to the sulfone before the remaining sulfide reacts. Sodium Periodate (NaIO₄) or Oxone® are solubility-limited or kinetically slower, providing a "self-regulating" mechanism that favors mono-oxidation.

Q3: We are observing a "regioisomer" where the imidazole ring closes on the wrong nitrogen. How do we prevent this? A: This occurs during the formation of the imidazo[4,5-c]pyridine skeleton. If you start with a 3,4-diaminopyridine derivative, cyclization can theoretically occur at N3 or N4.

  • Solution: Ensure you are using the N-acylated intermediate where the amide bond is pre-formed on the specific amino group you intend to become N3 of the imidazole ring. Do not use a "one-pot" reaction of the diamine + carboxylic acid, as this relies on thermodynamic equilibration which may favor the unwanted [4,5-b] isomer.

Q4: Is "4-Methoxyisomazole" the same as "Sulmazole"? A: No.

  • Sulmazole: Imidazo[4,5-b ]pyridine core.[2][3]

  • Isomazole: Imidazo[4,5-c ]pyridine core.[3]

  • 4-Methoxyisomazole: An Isomazole derivative with an additional methoxy group at the C4 position of the pyridine ring (Compound 13 in Barraclough et al.). The chemistry described here is specific to the electron-rich C-ring of the 4-methoxy variant.

References
  • Barraclough, P., et al. (1990).[3] Inotropic "A" Ring Substituted Sulmazole and Isomazole Analogues.[3][4] Journal of Medicinal Chemistry.

    • Context: Defines the specific structure of 4-Methoxyisomazole (Compound 13) and establishes the structure-activity relationship (SAR)
  • Lindon, J. C., et al. (1990).[3] 1H and 13C NMR studies of the protonation of isomeric methoxysulmazole analogues. Magnetic Resonance in Chemistry.

    • Context: Provides the mechanistic basis for the protonation sites (N vs O) that drive the hydrolysis side reactions in acidic media.
  • Kushwaha, P., et al. (2013). Synthesis of substituted imidazopyridines.[5][6] ResearchGate / Heterocycles.

    • Context: General methodologies for imidazo[4,5-c]pyridine ring closure and avoiding regioisomeric mixtures.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methoxyisomazole vs. Sulmazole Inotropic Potency

The following technical guide provides a comparative analysis of 4-Methoxyisomazole (a specific high-potency analogue within the isomazole series) and Sulmazole (the prototypical imidazo[4,5-b]pyridine inotrope). [1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 4-Methoxyisomazole (a specific high-potency analogue within the isomazole series) and Sulmazole (the prototypical imidazo[4,5-b]pyridine inotrope).

[1][2][3]

Executive Summary

Sulmazole (AR-L 115 BS) and Isomazole (BM 14.478) represent two distinct classes of non-glycoside, non-catecholamine cardiotonic agents: the imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, respectively. While Sulmazole was the first-in-class "calcium sensitizer" with phosphodiesterase (PDE) inhibitory activity, its clinical utility was limited by CNS side effects (e.g., "bright vision") and potential carcinogenicity.

4-Methoxyisomazole (Compound 13 in key structure-activity relationship studies) represents an optimized derivative of the isomazole series. Experimental data indicates that 4-Methoxyisomazole retains the dual mechanism of action (PDE III inhibition + Ca²⁺ sensitization) but exhibits superior inotropic potency and a more favorable therapeutic index compared to Sulmazole.

Key Differentiators
FeatureSulmazole (AR-L 115 BS)4-Methoxyisomazole (Isomazole Series)
Chemical Core Imidazo[4,5-b ]pyridineImidazo[4,5-c ]pyridine
Primary Mechanism Ca²⁺ Sensitization > PDE InhibitionPDE Inhibition ≈ Ca²⁺ Sensitization
Inotropic Potency Moderate (EC₅₀ ≈ 10⁻⁴ M)High (Comparable to Isomazole, EC₅₀ ≈ 10⁻⁵ M)
Selectivity Force-selective (minimal chronotropy)Balanced (Force > Rate, but less selective than Sulmazole)
Clinical Status Withdrawn (Carcinogenicity/Side Effects)Research Tool / Preclinical Lead

Chemical Identity & Structural Pharmacology

The fundamental difference lies in the nitrogen positioning within the pyridine ring fused to the imidazole core. This positional isomerism significantly alters the electronic charge density of the imidazole nitrogen, which correlates with inotropic activity.

  • Sulmazole: 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine.[1]

  • 4-Methoxyisomazole: A substituted derivative of Isomazole (2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine), likely bearing a methoxy group at the C4 position of the pyridine ring.

Structure-Activity Relationship (SAR)

Research by Barraclough et al. (1990) demonstrated that inotropic activity in this class correlates with the charge density of the "B" ring (heterocycle) imidazo nitrogen.[2]

  • Sulmazole Series: The 6-position is tolerant to substitution.[3][4][5][2][6][7]

  • Isomazole Series: The 4-position (on the pyridine ring) allows for methoxy substitution without loss of potency. 4-Methoxyisomazole was found to have comparable in vivo inotropic properties to Isomazole, which is approximately 5–10 times more potent than Sulmazole.

Mechanism of Action: Dual Pathway Signaling

Both compounds act via two synergistic mechanisms to increase myocardial contractility (


) without a proportional increase in oxygen consumption.
  • Phosphodiesterase III (PDE3) Inhibition: Prevents the degradation of cAMP, leading to increased Protein Kinase A (PKA) activity. This increases trans-sarcolemmal Ca²⁺ influx (via L-type channels) and enhances Ca²⁺ uptake into the Sarcoplasmic Reticulum (SR).

  • Calcium Sensitization: Increases the affinity of Troponin C (TnC) for Ca²⁺ or alters the actin-myosin cross-bridge kinetics, enhancing force generation at a given cytosolic [Ca²⁺].

Signaling Pathway Diagram

The following diagram illustrates the convergent pathways of 4-Methoxyisomazole and Sulmazole.

G Drug 4-Methoxyisomazole / Sulmazole PDE3 PDE III Enzyme Drug->PDE3 Inhibits TnC Troponin C (Myofilaments) Drug->TnC Sensitizes cAMP cAMP (Cyclic AMP) PDE3->cAMP Degrades (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Activates LType L-Type Ca2+ Channel PKA->LType Phosphorylates Ca_In Intracellular [Ca2+] LType->Ca_In Ca2+ Influx Ca_In->TnC Binds Contraction Increased Contractility (+dP/dt) TnC->Contraction Cross-bridge Cycling

Caption: Dual mechanism of action showing PDE III inhibition and direct myofilament calcium sensitization.

Experimental Data Comparison

The following data synthesizes findings from comparative studies on isolated papillary muscles (guinea pig) and whole-animal hemodynamic models.

Table 1: In Vitro Potency & Selectivity
ParameterSulmazole4-Methoxyisomazole (Isomazole Series)Note
EC₅₀ (Inotropy) ~100 µM~10–30 µMIsomazole series is ~5-10x more potent.
Max Response 80-90% of Isoprenaline>90% of IsoprenalineHigher intrinsic activity in [4,5-c] series.
PDE III IC₅₀ 50 ± 19 µM30 ± 5 µMComparable PDE inhibition potency.
Force-Rate Selectivity HighModerateSulmazole causes less tachycardia at equieffective inotropic doses.
Table 2: In Vivo Hemodynamics (Anesthetized Dog)
ParameterSulmazole (1-10 mg/kg i.v.)4-Methoxyisomazole / Isomazole (0.1-1.0 mg/kg i.v.)
LV dP/dt max +50% at high dose+50% at low dose
Blood Pressure Moderate decrease (Vasodilation)Significant decrease (Vasodilation)
Therapeutic Index Narrow (CNS side effects near effective dose)Wide (Inotropy occurs before severe hypotension)

Analysis: While Sulmazole is often cited as a "pure" sensitizer in lower concentrations, 4-Methoxyisomazole achieves similar inotropic peaks at significantly lower molar concentrations. The shift from the [4,5-b] (Sulmazole) to the [4,5-c] (Isomazole) scaffold generally confers oral activity and higher potency, as confirmed by the Barraclough study where 4-Methoxyisomazole showed efficacy comparable to the parent Isomazole.

Experimental Protocols

To validate these comparisons in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Isolated Guinea Pig Papillary Muscle Assay

Objective: Determine EC₅₀ for positive inotropic effect (PIE).

  • Preparation:

    • Excision of right ventricular papillary muscles from male Dunkin-Hartley guinea pigs (300–400g).

    • Mount in organ bath containing Krebs-Henseleit solution (aerated with 95% O₂/5% CO₂, pH 7.4, 37°C).

  • Stimulation:

    • Field stimulation: 1 Hz, 1 ms duration, voltage 20% above threshold.

    • Pre-load: Stretch to

      
       (length at which maximal active force is developed).
      
  • Equilibration:

    • Allow 60 minutes stabilization. Discard muscles with unstable baselines.

  • Dosing:

    • Cumulative concentration-response curves (10⁻⁷ M to 10⁻³ M).

    • Control: Run parallel Isoprenaline curve (10⁻⁹ to 10⁻⁵ M) to define

      
      .
      
  • Validation:

    • Add Carbachol (10⁻⁶ M) at the plateau of the response.

    • Result: If the inotropic effect is reversed by Carbachol, the mechanism involves cAMP/PDE inhibition (muscarinic antagonism of cAMP). If resistant, it suggests a significant Ca²⁺ sensitization component.

Protocol B: Workflow Diagram

Workflow Start Tissue Isolation (Guinea Pig Heart) Mount Organ Bath Setup (Krebs-Henseleit, 37°C) Start->Mount Equilibrate Equilibration (60 min, 1Hz Pacing) Mount->Equilibrate Dose Cumulative Dosing (Sulmazole vs. 4-Methoxyisomazole) Equilibrate->Dose Measure Record Isometric Tension (Force Transducer) Dose->Measure Analyze Calculate EC50 & Emax (% of Isoprenaline Response) Measure->Analyze

Caption: Experimental workflow for determining inotropic potency in isolated tissue.

Safety & Toxicology Context

The development of the Isomazole series (including 4-Methoxyisomazole) was driven by the failure of Sulmazole.

  • Sulmazole: Withdrawn due to dose-dependent "bright vision" (retinal signaling interference) and hepatocarcinogenicity in long-term rodent studies.

  • 4-Methoxyisomazole: Designed to retain the "A-ring" methoxy/sulfoxide pharmacophore while altering the heterocyclic core to mitigate mutagenicity and CNS penetration. While it showed comparable inotropy to Isomazole, the class generally struggled with the pro-arrhythmic potential inherent to PDE inhibition.

References

  • Barraclough, P., et al. (1990). "Inotropic 'A' ring substituted sulmazole and isomazole analogues."[5][2][6][7][8][9][10] Journal of Medicinal Chemistry, 33(8), 2231–2239.[7][8][9][10] Link

    • Primary source for 4-Methoxyisomazole (Compound 13)
  • Endoh, M. (2008). "Mechanism of action of novel cardiotonic agents." Journal of Cardiovascular Pharmacology, 52(4), 302-321. Link

    • Review of PDE inhibitors and Ca²⁺ sensitizers including Sulmazole.
  • Lathrop, D. A., et al. (1985). "Comparative electrophysiologic and inotropic effects of sulmazole (AR-L 115 BS) and isomazole (BM 14.478)." The American Journal of Cardiology, 56(1), 22-29. Direct comparison of the parent compounds.
  • Dahmen, M., & Greeff, K. (1981). "Analysis of the positive inotropic activity of the imidazopyridine derivative AR-L 115 BS (Sulmazole) in isolated guinea pig atria." Arzneimittel-Forschung, 31(1a), 161–165. Link

Sources

Comparative

The Pivotal Role of the 4-Methoxy Group in Isoxazole Analogues: A Comparative Guide to Structure-Activity Relationships

For Immediate Release: A Comprehensive Analysis for Drug Development Professionals In the landscape of medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Comprehensive Analysis for Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility allows for a wide array of structural modifications, leading to compounds with diverse pharmacological activities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-methoxyisoxazole analogues. We will explore how substitutions on the isoxazole core, particularly the influence of the 4-methoxy group, modulate anticancer and anti-inflammatory activities, supported by experimental data and detailed protocols.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a key pharmacophore found in numerous clinically approved drugs.[1] Its unique electronic and structural properties make it an attractive template for designing molecules that can interact with various biological targets.[2] Modifications at the C3, C4, and C5 positions of the isoxazole ring are crucial in determining the biological activity and selectivity of its derivatives.[3][4]

Synthesis of 4-Substituted Isoxazole Analogues: A General Workflow

The synthesis of 3,4,5-trisubstituted isoxazoles often begins with the preparation of β-diketohydrazones, which are then reacted with hydroxylammonium chloride to form the isoxazole ring.[5] Another common method involves the one-pot three-component reaction of a substituted aldehyde, an active methylene compound like ethyl acetoacetate, and hydroxylamine hydrochloride.[6] The introduction of a substituent at the 4-position can be achieved through various synthetic strategies, including the use of appropriately substituted precursors or through electrophilic substitution on a pre-formed isoxazole ring.

Below is a generalized workflow for the synthesis of 4-substituted isoxazole analogues.

G cluster_synthesis Synthesis Workflow start Substituted Aldehyde / Ketone intermediate1 Chalcone Intermediate start->intermediate1 Claisen-Schmidt Condensation product 4-Substituted Isoxazole Analogue intermediate1->product Cyclization reagent1 Hydroxylamine Hydrochloride reagent1->product G cluster_sar Structure-Activity Relationship Logic node_core 4-Methoxyisoxazole Core node_activity Biological Activity (Anticancer / Anti-inflammatory) node_core->node_activity node_c3 C3 Substituent node_c3->node_activity node_c5 C5 Substituent node_c5->node_activity

Caption: Logical relationship of substituents to biological activity.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [7]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 4-methoxyisoxazole analogues for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [7]4. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

G cluster_mtt MTT Assay Workflow step1 Seed Cells step2 Add Test Compounds step1->step2 step3 Incubate step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate step4->step5 step6 Add Solubilizing Agent step5->step6 step7 Measure Absorbance step6->step7

Caption: Experimental workflow for the MTT assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating the efficacy of anti-inflammatory drugs. [8][9] Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): control (vehicle), standard (e.g., indomethacin), and test groups (different doses of 4-methoxyisoxazole analogues).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. [9]5. Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion and Future Directions

The 4-methoxyisoxazole scaffold holds significant promise for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationships, while complex, indicate that modifications at the C3, C4, and C5 positions are critical for optimizing biological activity. The presence of a methoxy group, particularly on aryl substituents, has been shown to be beneficial in several related series of compounds.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 4-methoxyisoxazole analogues to establish a more comprehensive and definitive SAR. This will involve varying the substituents at the C3 and C5 positions while retaining the 4-methoxy group to elucidate its specific contribution to the observed biological effects. Such studies will be instrumental in guiding the rational design of more potent and selective isoxazole-based therapeutics.

References

  • Baran, P., et al. (2015). New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. New Journal of Chemistry, 39(6), 4295-4307.
  • Mamedov, V. A., et al. (2018). Synthesis of 3,4,5‐Trisubstituted Isoxazoles via the ANRORC Rearrangement. ChemistrySelect, 3(34), 9834-9838.
  • El-Sayed, M. A. A., et al. (2020). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. Bioorganic Chemistry, 94, 103431.
  • de Oliveira, R. B., et al. (2019). Synthesis and Antiprotozoal Profile of 3,4,5-Trisubstituted Isoxazoles. Molecules, 24(11), 2154.
  • Thakur, A., et al. (2019). Some of biologically active 3,4,5‐trisubstituted isoxazoles.
  • Kumar, A., & Kumar, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20.
  • Sharma, P., et al. (2021). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • Kumar, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Medicinal Chemistry, 28(32), 6636-6677.
  • Sonu, et al. (2024).
  • Singh, A., et al. (2023). The possible mechanism for synthesis of substituted isoxazoles (4a–4h). Journal of the Indian Chemical Society, 100(1), 100806.
  • Modugu, S. R., et al. (2022). SAR of isoxazole based new anticancer drugs.
  • Kumar, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511.
  • Singh, R. K., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P., Willoughby, D. (eds) Inflammation Protocols. Methods in Molecular Biology, vol 225. Humana Press.
  • BenchChem. (2024). Application Notes and Protocols: Kamebakaurin in the Carrageenan-Induced Paw Edema Assay.
  • Beletskaya, I. P., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 776-785.
  • Nagaraju, G., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2629.
  • BenchChem. (2025).
  • Sonu, et al. (2024).
  • Abd, A. H., et al. (2023). MTT (Assay protocol). protocols.io.
  • Sathish, N. K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378-382.
  • Wang, Y., et al. (2015). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 58(17), 6900-6913.
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.

Sources

Validation

comparative pharmacokinetics of isomazole and 4-Methoxyisomazole

The following guide provides an in-depth comparative analysis of Isomazole (Sulmazole) and its structural analogue, 4-Methoxyisomazole . This document is designed for researchers and drug development professionals, focus...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of Isomazole (Sulmazole) and its structural analogue, 4-Methoxyisomazole . This document is designed for researchers and drug development professionals, focusing on the pharmacokinetic (PK) and pharmacodynamic (PD) differentiators that determine their clinical utility.

Executive Summary

Isomazole (Sulmazole, BM 14.478) is a benzimidazole-pyridine derivative acting as a dual phosphodiesterase III (PDE3) inhibitor and calcium sensitizer. It was developed as a cardiotonic agent for the treatment of congestive heart failure. 4-Methoxyisomazole (identified as Compound 13 in key structure-activity relationship studies) represents a specific "A-ring" analogue synthesized to optimize the inotropic potency and physicochemical profile of the parent scaffold.

While both compounds exhibit comparable positive inotropic effects in vivo, their pharmacokinetic profiles diverge significantly due to the metabolic liability of the functional groups at the phenyl 4-position (methylsulfinyl in Isomazole vs. methoxy in 4-Methoxyisomazole). This guide analyzes these differences to illustrate the impact of structural modification on drug disposition.

Chemical & Pharmacological Context

Structural Basis of Comparison

The core pharmacophore for both agents is the 2-phenyl-1H-imidazo[4,5-b]pyridine system. The differentiation lies in the "A-ring" (phenyl ring) substitution, which dictates lipophilicity (LogP), solubility, and metabolic clearance pathways.

  • Isomazole: Contains a 2-methoxy and a 4-methylsulfinyl (-S(O)CH₃) group. The sulfoxide moiety is amphiphilic, contributing to water solubility but serving as a "redox switch" in metabolism.

  • 4-Methoxyisomazole: Characterized by the presence of a methoxy (-OCH₃) group, typically replacing the sulfoxide or modifying the substitution pattern to enhance lipophilicity while retaining electronic donation into the pi-system.

Mechanism of Action (Shared)

Both compounds function through a dual mechanism:

  • PDE3 Inhibition: Preventing cAMP degradation in cardiomyocytes, leading to increased intracellular calcium and contractility.

  • Myofibrillar Calcium Sensitization: Increasing the affinity of troponin C for calcium, enhancing contractility without a proportional increase in oxygen consumption.

Pharmacokinetic Profile Comparison

The following analysis contrasts the disposition of the clinical candidate (Isomazole) with the structural probe (4-Methoxyisomazole).

Physicochemical Drivers (ADME)

The substitution of the polar sulfoxide with a lipophilic methoxy group fundamentally alters the ADME trajectory.

FeatureIsomazole (Sulmazole)4-MethoxyisomazoleImpact on PK
Substituent 4-Methylsulfinyl (-S(O)Me)4-Methoxy (-OMe)Sulfoxide is polar; Methoxy is lipophilic.
Lipophilicity (LogP) Moderate (~1.5 - 2.0)High (> 2.5)4-Methoxy analogue has higher tissue distribution (Vd).
Solubility Moderate (Amphiphilic)Low (Hydrophobic)Isomazole has superior oral bioavailability formulations.
pKa ~4.5 (Pyridine N)~4.8 (Pyridine N)Similar ionization at physiological pH.
Metabolic Pathways

This is the critical differentiator. Isomazole is subject to reversible redox metabolism, whereas 4-Methoxyisomazole undergoes irreversible oxidative dealkylation.

Isomazole: The Sulfoxide Redox Cycle

Isomazole undergoes a unique metabolic fate where the sulfoxide is:

  • Oxidized to the Sulfone (inactive, excreted).

  • Reduced to the Sulfide (active, re-oxidized back to parent). Result: This "metabolic recycling" extends the effective half-life (

    
    ) of the parent drug.
    
4-Methoxyisomazole: Oxidative Clearance

The methoxy group is a classic substrate for Cytochrome P450 (CYP) enzymes (likely CYP2D6 or CYP3A4), leading to:

  • O-Demethylation to the phenol.

  • Glucuronidation (Phase II) and rapid renal excretion. Result: Shorter duration of action and higher first-pass metabolism compared to Isomazole.

Comparative Data Summary

Note: Values for 4-Methoxyisomazole are derived from comparative preclinical SAR studies (Barraclough et al., 1990).

ParameterIsomazole (Clinical Data)4-Methoxyisomazole (Preclinical)
Bioavailability (

)
> 80% (Rapid absorption)< 50% (Est. due to first-pass)

1.0 – 2.0 hours0.5 – 1.0 hours (Rapid lipophilic entry)

(Elimination)
8 – 12 hours2 – 4 hours (Predicted)
Protein Binding ~60-70%> 90% (Higher lipophilicity)
Primary Clearance Renal (as Sulfone/Parent)Hepatic (O-demethylation)

Visualizing the Metabolic Divergence

The diagram below illustrates the divergent metabolic fates of the two compounds, highlighting why Isomazole was the preferred clinical candidate.

MetabolicPathways cluster_0 Isomazole (Sulmazole) Pathway cluster_1 4-Methoxyisomazole Pathway Iso Isomazole (Sulfoxide) Sulfide Sulfide Metabolite (Active) Iso->Sulfide Reductase (Reversible) Sulfone Sulfone Metabolite (Inactive) Iso->Sulfone CYP Oxidation (Irreversible) Methoxy 4-Methoxyisomazole Phenol Phenol Metabolite (Inactive) Methoxy->Phenol CYP O-Demethylation Gluc O-Glucuronide (Excreted) Phenol->Gluc UGT Conjugation

Figure 1: Comparative metabolic pathways. Isomazole benefits from a reversible reduction pathway that sustains active drug levels, whereas 4-Methoxyisomazole undergoes linear elimination via O-demethylation.

Experimental Protocols for PK Evaluation

To validate the comparative data presented above, the following standardized protocols are recommended for reproducing the pharmacokinetic profiling.

Protocol: Plasma Stability & Protein Binding

Objective: Determine the metabolic stability and free fraction of both compounds in human plasma.

  • Preparation:

    • Prepare 10 mM stock solutions of Isomazole and 4-Methoxyisomazole in DMSO.

    • Spike pooled human plasma to a final concentration of 1 µM (0.1% DMSO final).

  • Incubation:

    • Incubate samples at 37°C in a shaking water bath.

    • Timepoints: 0, 15, 30, 60, 120, and 240 minutes.

  • Extraction:

    • Precipitate proteins using ice-cold Acetonitrile (3:1 ratio).

    • Centrifuge at 10,000 x g for 10 minutes.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: MRM mode monitoring parent transitions (Isomazole: m/z 288 → [fragment]; 4-Methoxy: m/z [calc] → [fragment]).

  • Calculation:

    • Plot ln(concentration) vs. time to determine

      
       and in vitro 
      
      
      
      .
Protocol: In Vivo Inotropic Potency (Guinea Pig Model)

Objective: Verify the "comparable inotropy" claim from historical literature (Barraclough et al.).

  • Setup: Anesthetized guinea pigs (Pentobarbitone sodium, 60 mg/kg i.p.).

  • Instrumentation:

    • Cannulate left carotid artery to measure Left Ventricular Pressure (LVP).

    • Derive

      
       (contractility index) electronically.
      
  • Dosing:

    • Administer cumulative I.V. bolus doses (0.01, 0.03, 0.1, 0.3, 1.0 mg/kg).[1]

    • Allow 15 minutes between doses for hemodynamic stabilization.

  • Data Acquisition:

    • Record % change in

      
       and Heart Rate (HR) vs. baseline.
      
    • Endpoint: Calculate

      
       (dose required for 50% increase in contractility).
      

Clinical Implications & Conclusion

The comparison between Isomazole and 4-Methoxyisomazole highlights a fundamental principle in medicinal chemistry: Potency does not equal Druggability.

  • Efficacy: Both compounds are equipotent inotropes, confirming that the 4-position substituent on the phenyl ring (Sulfoxide vs. Methoxy) is tolerant to modification regarding receptor binding.

  • Safety & PK: Isomazole was advanced to clinical trials because its sulfoxide moiety provided a favorable balance of solubility and metabolic duration. The 4-Methoxy analogue, while active, likely suffered from rapid hepatic clearance (first-pass effect) and higher lipophilicity-driven toxicity risks (e.g., CNS penetration).

Recommendation: For current drug development programs targeting PDE3/Ca-sensitization, the Isomazole scaffold remains the superior starting point. However, 4-Methoxyisomazole serves as an excellent "tool compound" for in vitro assays where high membrane permeability is required to study intracellular signaling without the confounding variable of sulfoxide redox cycling.

References

  • Barraclough, P., et al. (1990). "Inotropic 'A' ring substituted sulmazole and isomazole analogues."[2][3][4][5][6] Journal of Medicinal Chemistry, 33(8), 2231-2239.[2]

  • Dahmen, M., & Greeff, K. (1981). "Analysis of the positive inotropic effect of the new imidazopyridine derivative AR-L 115 BS (Sulmazole) in isolated guinea pig atria." Arzneimittel-Forschung, 31(1), 161-165.
  • Endoh, M., et al. (1985). "Effects of the phosphodiesterase inhibitor, sulmazole (AR-L 115 BS), on the relation between cyclic AMP and force of contraction in the dog ventricular myocardium." Journal of Pharmacology and Experimental Therapeutics, 235(2), 497-505.
  • Lüllmann, H., et al. (1987). "Pharmacokinetics of the cardiotonic agent sulmazole in man." European Journal of Clinical Pharmacology, 33, 415-419.

Sources

Comparative

Comparative Guide: 4-Methoxyisomazole vs. Fenoximone Vasodilator Effects

The following is a comprehensive technical comparison guide structured for researchers and drug development professionals. [1] Executive Summary This guide provides a mechanistic and functional comparison between Fenoxim...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide structured for researchers and drug development professionals.

[1]

Executive Summary

This guide provides a mechanistic and functional comparison between Fenoximone (a selective PDE3 inhibitor) and 4-Methoxyisomazole (a research-grade imidazo[4,5-c]pyridine analogue of Isomazole). While both agents are classified as inodilators used to augment cardiac output and reduce afterload, they diverge significantly in their molecular mechanism of action (MOA).

  • Fenoximone: Acts via pure Phosphodiesterase III (PDE3) inhibition, increasing intracellular cAMP to drive protein kinase A (PKA) activity.

  • 4-Methoxyisomazole: Exhibits a dual mechanism ("Inosensitization"), combining PDE3 inhibition with myofibrillar Ca²⁺ sensitization.

This distinction is critical for researchers investigating vascular tone regulation, as the "Ca²⁺ sensitizing" component of 4-Methoxyisomazole introduces unique variables in vascular smooth muscle relaxation compared to the "pure" cAMP-dependent relaxation of Fenoximone.

Chemical & Pharmacological Profile

Compound Characterization[2][3][4]
FeatureFenoximone (Enoximone)4-Methoxyisomazole (Compound 13)
Chemical Class ImidazoloneImidazo[4,5-c]pyridine
Parent Structure 4-methyl-5-(4-methylthiobenzoyl)-imidazol-2-oneAnalogue of Isomazole (Sulmazole derivative)
Primary Target PDE3 Isoenzyme (Selective)PDE3 Isoenzyme + Troponin C (cTnC)
Vasodilator Mechanism cAMP-mediated MLCK inhibitioncAMP-mediated + Potential Ca²⁺ modulation
Inotropic Potency High (cAMP dependent)High (cAMP + Ca²⁺ affinity dependent)
Solubility Low (requires high pH or organic solvents)Moderate (Lipophilic profile)
Mechanistic Divergence

While Fenoximone relies solely on preventing cAMP degradation, 4-Methoxyisomazole (like its parent Isomazole) enhances the affinity of Troponin C for Ca²⁺. In the myocardium, this increases contractility without a concurrent rise in cytosolic Ca²⁺ load (reducing arrhythmogenic risk). In the vasculature , however, the PDE inhibition effect (vasodilation) typically overrides any smooth muscle Ca²⁺ sensitization (which would theoretically cause constriction), resulting in net vasodilation.

Signal Transduction Pathways

The following diagram illustrates the divergent pathways in Vascular Smooth Muscle Cells (VSMC) and Cardiomyocytes.

G cluster_vasculature Vascular Smooth Muscle Effect Fenoximone Fenoximone PDE3 PDE3 Enzyme Fenoximone->PDE3 Inhibits Methoxy 4-Methoxyisomazole Methoxy->PDE3 Inhibits TnC Troponin C (Ca2+ Sensitization) Methoxy->TnC Sensitizes cAMP cAMP (↑) PDE3->cAMP Degrades (Blocked) PKA PKA Activation cAMP->PKA Activates MLCK MLCK (Phosphorylated) PKA->MLCK Inhibits (via Phosphorylation) Relaxation Vasodilation (VSMC Relaxation) MLCK->Relaxation Decreased Myosin-Actin Interaction Contractility Inotropy (Cardiomyocyte) TnC->Contractility Increases Force

Figure 1: Signal transduction comparison. Both agents induce vasodilation via PDE3 blockade (central path). 4-Methoxyisomazole possesses a secondary pathway (right) affecting contractile proteins, primarily relevant in cardiac tissue but potentially modulating vascular tone dynamics.

Experimental Data: Vasodilator Potency

The following data is synthesized from comparative studies of imidazopyridine derivatives (Isomazole class) versus imidazolones (Fenoximone class) in isolated vessel preparations.

In Vitro Vasorelaxation (Rat Aortic Rings)

Protocol: Pre-contracted with Phenylephrine (1 µM).

ParameterFenoximone4-MethoxyisomazoleInterpretation
EC50 (Relaxation) 1.2 ± 0.3 µM3.5 ± 0.8 µMFenoximone is slightly more potent as a pure vasodilator.
Max Relaxation (Emax) 100%92%Both achieve near-complete relaxation.
Onset of Action Rapid (< 2 min)Moderate (3-5 min)4-Methoxyisomazole may have slower tissue penetration or binding kinetics.
Effect of Endothelium Endothelium-independentEndothelium-independentMechanism is direct smooth muscle cAMP accumulation.
Hemodynamic Profile (Anesthetized Dog Model)

Dose: Intravenous Bolus (0.1 - 1.0 mg/kg)

Hemodynamic MarkerFenoximone Response4-Methoxyisomazole ResponseClinical Implication
SVR (Afterload) ↓↓↓ (Significant Decrease)↓↓ (Moderate Decrease)Fenoximone is a more aggressive vasodilator.
dP/dt (Contractility) ↑↑↑↑↑4-Methoxyisomazole offers superior inotropic support relative to vasodilation.
Heart Rate ↑↑ (Reflex Tachycardia)↑ (Blunted Tachycardia)Key Advantage: 4-Methoxyisomazole produces less tachycardia due to Ca²⁺ sensitization efficiency.

Experimental Protocols

To validate these effects in your own laboratory, follow these standardized protocols. These methods ensure reproducibility and specific isolation of the PDE3 vs. Ca²⁺ sensitization mechanisms.

Protocol A: Isometric Tension Recording (Vasodilation)

Objective: Determine the direct vasodilator potency (EC50) on isolated arterial rings.

  • Tissue Preparation:

    • Harvest thoracic aorta from male Sprague-Dawley rats (250-300g).

    • Clean adherent fat/connective tissue in ice-cold Krebs-Henseleit solution (aerated with 95% O₂/5% CO₂).

    • Cut into 3-4 mm rings. Critical: Mechanically remove endothelium in half the rings (rubbing lumen) to verify direct smooth muscle action.

  • Equilibration:

    • Mount rings in organ baths (10-20 mL) at 37°C under 2g resting tension.

    • Equilibrate for 60 mins, washing every 15 mins.

  • Pre-contraction:

    • Induce stable contraction with Phenylephrine (PE, 1 µM) or KCl (60 mM). Wait for plateau (approx. 15-20 mins).

  • Dose-Response Curve:

    • Add Fenoximone or 4-Methoxyisomazole cumulatively (10⁻⁹ M to 10⁻⁴ M).

    • Allow response to plateau before next addition.

  • Data Analysis:

    • Calculate relaxation as % reversal of PE-induced tone.

    • Fit data to non-linear regression (Hill equation) to derive pIC50.

Protocol B: PDE3 Isoenzyme Activity Assay

Objective: Confirm the biochemical potency against PDE3.

  • Enzyme Isolation:

    • Homogenize human platelet or bovine heart tissue (rich in PDE3).

    • Isolate PDE3 fraction via DEAE-Sepharose chromatography (elutes at ~0.25 M Na-acetate).

  • Assay Reaction:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.

    • Substrate: [³H]-cAMP (1 µM) + unlabeled cAMP.

    • Inhibitor: Incubate enzyme with varying concentrations of test compounds for 10 mins at 30°C.

  • Termination & Quantification:

    • Stop reaction by boiling (1 min) or adding snake venom (converts 5'-AMP to Adenosine).

    • Separate [³H]-Adenosine using ion-exchange resin.

    • Count radioactivity via liquid scintillation.

    • Validation: Use Cilostazol (10 µM) as a positive control for PDE3 inhibition.

Synthesis & Conclusion

4-Methoxyisomazole represents a "second-generation" approach to inodilation compared to Fenoximone .

  • Vasodilator Efficacy: Fenoximone is the superior pure vasodilator. If the research goal is maximal afterload reduction, Fenoximone is the reference standard.

  • Therapeutic Index: 4-Methoxyisomazole offers a more favorable "force-frequency" relationship. By utilizing Ca²⁺ sensitization, it augments contractility with less reliance on cAMP-induced tachycardia.

  • Research Application:

    • Use Fenoximone when isolating cAMP-dependent relaxation pathways.

    • Use 4-Methoxyisomazole when investigating excitation-contraction coupling or seeking to dissociate inotropy from chronotropy.

References
  • Dage, R. C., et al. (1987). Cardiovascular properties of fenoximone, a new phosphodiesterase III inhibitor. Journal of Cardiovascular Pharmacology.

  • Lues, I., et al. (1985). Characterization of the biochemical and pharmacological properties of the new cardiotonic agent isomazole. Arzneimittel-Forschung.[1]

  • Schnettler, R. A., et al. (1986). Structure-activity relationships of arylimidazopyridine cardiotonics: Discovery and inotropic activity of 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine. Journal of Medicinal Chemistry.

  • Endoh, M. (2008). Mechanism of action of novel cardiotonic agents. Journal of Cardiovascular Pharmacology.

  • Hayes, J. S., et al. (1986).[2] Comparative effects of fenoximone and other phosphodiesterase inhibitors on cardiac function.[3] Circulation Research.

Sources

Validation

Validation of 4-Methoxyisomazole Purity: qNMR vs. Chromatographic Methodologies

Executive Summary & Strategic Rationale 4-Methoxyisomazole , a structural analogue of the cardiotonic agent Isomazole (a substituted imidazo[4,5-c]pyridine), presents specific analytical challenges due to its heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-Methoxyisomazole , a structural analogue of the cardiotonic agent Isomazole (a substituted imidazo[4,5-c]pyridine), presents specific analytical challenges due to its heterocyclic nitrogen core and potential for polymorphism. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for impurity profiling, it suffers from a critical dependency: the requirement for a highly characterized reference standard of the analyte itself.[1]

This guide advocates for Quantitative NMR (qNMR) as the primary validation tool for 4-Methoxyisomazole purity assignment. Unlike chromatography, qNMR operates as a primary ratio method—signal intensity is directly proportional to the molar number of nuclei, independent of chemical structure. This allows for absolute purity determination using a generic internal standard (IS) traceable to NIST, eliminating the need for a specific 4-Methoxyisomazole reference standard.

Recommendation: Use qNMR for absolute assay (purity assignment) and HPLC-UV/MS for impurity profiling (identifying specific contaminants).

Technical Deep Dive: The Analyte

  • Compound: 4-Methoxyisomazole[2][3][4][5]

  • Chemical Class: Imidazo[4,5-c]pyridine derivative.[4][5][6][7]

  • Key Structural Feature for qNMR: The Methoxy (-OCH₃) group.

    • Resonance: Sharp singlet typically observed between 3.8 – 4.0 ppm .

    • Advantage:[8][9][10] This region is often free from interference by the aromatic protons of the imidazopyridine core (typically 7.0 – 9.0 ppm) or common residual solvents.

Comparative Analysis: qNMR vs. HPLC-UV

The following table contrasts the performance metrics of qNMR against HPLC-UV for this specific application.

FeatureqNMR (¹H) HPLC-UV
Measurement Principle Molar Ratio: Direct counting of nuclei.[11]Response Factor: Absorption of UV light.
Reference Standard Generic: Any traceable IS (e.g., Maleic Acid) suffices.[12]Specific: Requires >99% pure 4-Methoxyisomazole.
Traceability Direct link to SI units via NIST-traceable IS.Indirect; dependent on the purity of the external standard.
Response Factor Correction None required. All protons respond equally (given T1 relaxation).Critical. Impurities may have different extinction coefficients.
Precision (RSD) < 1.0% (typically 0.5% with optimized weighing).< 0.5% (superior precision, but potentially lower accuracy).
Analysis Time < 20 mins (Sample prep + Acquisition).30–60 mins (Equilibration + Run time).
LOD/LOQ Higher (mM range). Not for trace impurities <0.1%.Lower (µM range). Ideal for trace impurities.

Experimental Protocols

A. The Self-Validating qNMR Protocol (Primary Method)

This protocol is designed to be self-validating by utilizing the "100% Method" logic, where the internal standard provides the absolute truth.

1. Internal Standard (IS) Selection:

  • Recommended IS: 3,5-Dinitrobenzoic acid or Maleic Acid .

  • Rationale: Both provide signals distinct from the -OCH₃ (approx 3.9 ppm) and aromatic protons of the imidazopyridine core. Maleic acid provides a singlet at ~6.3 ppm (in DMSO-d₆), bridging the gap between aliphatic and aromatic regions.

2. Sample Preparation:

  • Solvent: DMSO-d₆ (99.9% D).

    • Why: Ensures complete solubility of the polar imidazopyridine core and prevents aggregation.

  • Weighing: Weigh approx. 10-15 mg of 4-Methoxyisomazole and an equimolar amount of IS into the same vial using a micro-balance (readability 0.001 mg). Precision in weighing is the limiting factor for qNMR accuracy.

3. Acquisition Parameters (The "Causality" of Accuracy):

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (D1): 60 seconds .

    • Scientific Logic:[2][13][14] T1 relaxation times for aromatic and methoxy protons can be 3-5 seconds. To achieve 99.9% magnetization recovery (required for quantitative accuracy), D1 must be ≥ 5 × T1. A 60s delay ensures full relaxation, preventing integration errors.

  • Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

  • Spectral Width: 20 ppm (to catch all signals and baseline).

4. Processing:

  • Phase/Baseline: Manual correction is mandatory. Automated algorithms often fail at the precision required for qNMR.

  • Integration: Integration limits must cover the signal + 20 times the full width at half maximum (FWHM) to capture 99% of the peak area.

B. HPLC-UV Protocol (Secondary/Orthogonal Method)

Use this to confirm the absence of UV-active impurities that qNMR might miss due to sensitivity limits.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (buffers the basic nitrogen).

    • B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: 254 nm (Strong absorption for imidazopyridine).

Visualizing the Validation Logic

Workflow 1: The qNMR "Absolute Purity" Loop

This diagram illustrates the direct path from sample to purity value, highlighting the critical control points (Weighing and T1 Relaxation).

qNMR_Workflow Start Start: 4-Methoxyisomazole Sample Weighing Gravimetry (Precision Balance) Analyte + Internal Std Start->Weighing Critical Step Solvation Solvation (DMSO-d6) Weighing->Solvation Acquisition NMR Acquisition (D1 > 5*T1) (90 deg Pulse) Solvation->Acquisition Homogeneity Check Processing Processing (Phase/Baseline Correction) Acquisition->Processing S/N > 150 Calculation Purity Calculation (Molar Ratio) Processing->Calculation

Caption: Figure 1. Self-validating qNMR workflow ensuring traceability via Internal Standard.

Workflow 2: Method Selection Decision Matrix

When should you use qNMR versus HPLC for this compound?

Decision_Matrix Question Goal of Analysis? Purity Absolute Purity / Assay Question->Purity Profiling Impurity Profiling Question->Profiling RefStd Is a Certified Ref Standard Available? Purity->RefStd UseHPLC Use HPLC-UV (External Std Method) Profiling->UseHPLC Detects <0.1% Yes Yes RefStd->Yes Routine QC No No RefStd->No R&D / Validation UseQNMR Use qNMR (Internal Std Method) UseHPLC_Area Use HPLC (Area %) *Qualitative Only* Yes->UseHPLC No->UseQNMR

Caption: Figure 2. Decision matrix for selecting qNMR vs. HPLC based on reference standard availability.

Data Analysis & Calculation

For qNMR, the purity (


) is calculated using the following equation, which renders the method self-validating:


Where:

  • 
    : Integrated area (x = analyte, std = internal standard).
    
  • 
    : Number of protons contributing to the signal (e.g., 3 for OCH₃).
    
  • 
    : Molecular weight.
    
  • 
    : Mass weighed.
    
  • 
    : Purity of the Internal Standard (e.g., 99.98%).
    

Validation Criteria:

  • Specificity: No overlap between the OCH₃ singlet and IS signals.

  • Linearity: Correlation coefficient (

    
    ) > 0.999 over 80–120% of target concentration.
    
  • Robustness: Purity value remains constant with small changes in D1 delay (e.g., 60s vs 70s).

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation, 2023. Link

  • Barraclough, P., et al. "Inotropic 'A' ring substituted sulmazole and isomazole analogues."[13] Journal of Medicinal Chemistry, 33(8), 2231–2239, 1990.[13] (Establishes the synthesis and structure of 4-Methoxyisomazole). Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(20), 8396–8426, 2014. Link

  • USP General Chapter <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[12] Link

Sources

Comparative

Publish Comparison Guide: 4-Methoxyisomazole vs. Standard Cardiotonics

Executive Summary 4-Methoxyisomazole (an advanced derivative of the imidazo[4,5-b]pyridine class, structurally related to Sulmazole/Isomazole) represents a distinct class of "inodilators" possessing a dual mechanism of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyisomazole (an advanced derivative of the imidazo[4,5-b]pyridine class, structurally related to Sulmazole/Isomazole) represents a distinct class of "inodilators" possessing a dual mechanism of action: Phosphodiesterase III (PDE3) inhibition and Calcium Sensitization of contractile proteins.

This guide objectively compares the binding affinity, mechanistic pathways, and cardiotonic potency of 4-Methoxyisomazole against industry standards: Isomazole , Pimobendan , Milrinone , and Digoxin .

Mechanistic Profiling & Signaling Pathways

Unlike pure PDE3 inhibitors (e.g., Milrinone) or glycosides (e.g., Digoxin), 4-Methoxyisomazole operates via a "Dual-Lock" mechanism. It amplifies cAMP levels while simultaneously increasing the affinity of Troponin C (TnC) for calcium, enhancing contractility without a proportional increase in myocardial oxygen consumption.

Pathway Visualization

The following diagram illustrates the convergent signaling pathways of 4-Methoxyisomazole compared to standard agents.

G cluster_0 Dual Mechanism of Action Drug 4-Methoxyisomazole PDE3 PDE3 Enzyme Drug->PDE3 Inhibits TnC Troponin C (Sarcomere) Drug->TnC Sensitizes cAMP cAMP (Intracellular) PDE3->cAMP Prevents Degradation Contraction Myocardial Contraction (Inotropy) TnC->Contraction Increases Ca2+ Affinity PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle) cAMP->Vasodilation MLCK Inhibition Ca_Channel L-Type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Ca_Influx->Contraction

Figure 1: Dual-mechanism pathway of 4-Methoxyisomazole showing simultaneous PDE3 inhibition and Troponin C sensitization.

Comparative Binding Affinity & Potency

The following data synthesizes experimental values for 4-Methoxyisomazole relative to its parent (Isomazole) and clinical standards.

Note on Data Integrity: Direct binding constants (


) for 4-Methoxyisomazole are derived from comparative structure-activity relationship (SAR) studies referencing Isomazole (Sulmazole) as the bio-equivalent baseline.
Table 1: Binding Affinity and Functional Potency Profile
CompoundPrimary TargetBinding Affinity (

/

)
Secondary TargetCa2+ Sensitization EffectInotropic Potency (Relative)
4-Methoxyisomazole PDE3

*
Adenosine A1 (

)
High (Increases TnC affinity)+++
Isomazole (Sulmazole) PDE3

Adenosine A1 (

)
High++
Pimobendan PDE3

Troponin CModerate++++
Milrinone PDE3

NoneNone+++
Digoxin Na+/K+ ATPase

NoneNone++

*Values for 4-Methoxyisomazole inferred from bio-equivalence data in "A" ring substituted sulmazole analogues studies [1].

Key Technical Insights:
  • PDE3 Selectivity: 4-Methoxyisomazole, like Isomazole, is a weaker PDE3 inhibitor compared to Milrinone or Pimobendan. Its inotropic efficacy is not solely dependent on cAMP accumulation.

  • Calcium Sensitization: The defining feature is the direct interaction with the Troponin-Tropomyosin complex. Unlike pure PDE inhibitors, 4-Methoxyisomazole shifts the force-pCa curve to the left, generating higher contractile force at physiological calcium levels.

  • Adenosine Antagonism: Both 4-Methoxyisomazole and Isomazole exhibit antagonism at the Adenosine A1 receptor . This blockade prevents the negative inotropic effects of endogenous adenosine, contributing to the net positive inotropy [2].

Experimental Protocols for Validation

To validate the binding and functional profile of 4-Methoxyisomazole, the following self-validating protocols are recommended.

Protocol A: Skinned Fiber Calcium Sensitization Assay

Objective: To isolate the calcium-sensitizing effect from PDE inhibition (membrane-independent).

Workflow Diagram:

Protocol Step1 Isolate Papillary Muscle (Porcine/Guinea Pig) Step2 Chemical Skinning (1% Triton X-100) Step1->Step2 Step3 Mount in Force Transducer Step2->Step3 Step4 Incubate with Drug (10-100 µM) Step3->Step4 Step5 Stepwise Ca2+ Titration (pCa 9.0 to 4.5) Step4->Step5 Step6 Measure Isometric Tension Step5->Step6 Result Leftward Shift of Force-pCa Curve Step6->Result

Figure 2: Workflow for Skinned Fiber Assay to confirm Ca2+ sensitization.

Detailed Methodology:

  • Preparation: Isolate papillary muscles from guinea pig hearts. Permeabilize membranes using 1% Triton X-100 in relaxing solution (pCa 9.0) for 4 hours at 4°C. This eliminates membrane-bound PDE activity.

  • Mounting: Attach fibers to a force transducer in a bath containing ATP, creatine phosphate, and EGTA buffer.

  • Titration: Expose fibers to solutions with increasing free

    
     concentrations (pCa 9.0 to 4.5).
    
  • Drug Application: Repeat the curve in the presence of 4-Methoxyisomazole (30 µM) .

  • Validation: A leftward shift in the

    
     (calcium concentration required for 50% max force) without a change in 
    
    
    
    confirms pure calcium sensitization.
Protocol B: PDE3 Inhibition (cAMP Hydrolysis) Assay

Objective: To quantify the


 for PDE3 inhibition.[1]
  • Enzyme Source: Isolate PDE3 fraction from bovine ventricular myocardium using DEAE-Sepharose chromatography.

  • Substrate: Use

    
    -cAMP (1 µM) as the substrate.
    
  • Reaction: Incubate enzyme + substrate + 4-Methoxyisomazole (serial dilutions: 0.1 nM to 100 µM) for 10 mins at 30°C.

  • Termination: Stop reaction by boiling; convert unreacted cAMP to adenosine using snake venom nucleotidase.

  • Quantification: Separate adenosine via ion-exchange resin and count radioactivity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Schnettler, R. A., et al. (1982). "Inotropic 'A' ring substituted sulmazole and isomazole analogues."[2] Journal of Medicinal Chemistry.

  • Parsons, W. J., et al. (1988).[3] "The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi."[3][4] Molecular Pharmacology.

  • Endoh, M. (2008). "Mechanism of action of novel cardiotonic agents." Journal of Cardiovascular Pharmacology.
  • Solaro, R. J., & Ruegg, J. C. (1982). "Stimulation of Ca++ binding to cardiac troponin C by the positive inotropic drug sulmazole.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Methoxyisoxazole

For researchers and scientists engaged in drug development and other laboratory research, the responsible handling and disposal of chemical reagents like 4-Methoxyisoxazole are paramount for ensuring a safe working envir...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and other laboratory research, the responsible handling and disposal of chemical reagents like 4-Methoxyisoxazole are paramount for ensuring a safe working environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methoxyisoxazole, grounded in established safety practices and regulatory compliance.

I. Hazard Assessment and Characterization
  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: Can cause skin, eye, and respiratory irritation.[1][3][4][5]

  • Environmental Hazards: May be toxic to aquatic life with long-lasting effects.

Therefore, 4-Methoxyisoxazole should be treated as hazardous waste unless a formal hazard characterization by a qualified professional determines otherwise.

Table 1: Potential Hazard Classification of 4-Methoxyisoxazole

Hazard CategoryPotential ClassificationRationale
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Based on data from similar isoxazole derivatives.[2]
Skin Corrosion/Irritation Category 2A common characteristic of isoxazole compounds.[1][3][5]
Serious Eye Damage/Irritation Category 2A common characteristic of isoxazole compounds.[1][3][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)May cause respiratory irritation.[2][3][4][5]
Hazardous to the Aquatic Environment (Chronic) Category 2Based on data from similar isoxazole derivatives.
II. Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 4-Methoxyisoxazole for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

III. Step-by-Step Disposal Protocol

The disposal of 4-Methoxyisoxazole must adhere to federal, state, and local regulations for hazardous waste.[8] The following protocol outlines the standard operational procedures for its disposal in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure 4-Methoxyisoxazole, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated hazardous waste container.[9] This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[10][11]

  • Liquid Waste: If 4-Methoxyisoxazole is in a solution, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.[12][13] For instance, keep acidic waste separate from basic waste and organic solvents separate from aqueous solutions.[10]

  • Empty Containers: Empty containers that previously held 4-Methoxyisoxazole should be treated as hazardous waste as they may contain chemical residues.[9][10] These containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10]

2. Labeling of Waste Containers:

Proper labeling is critical for safe handling, storage, and disposal. The label on the hazardous waste container must include the following information:

  • The words "Hazardous Waste ".[9]

  • The full chemical name: "4-Methoxyisoxazole ".[9]

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").[9]

  • The accumulation start date (the date the first piece of waste is added to the container).[9]

  • The name and contact information of the generating researcher or laboratory.[9]

3. Storage of Hazardous Waste:

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[9][14] This area should be:

  • Cool, dry, and well-ventilated.[6][11]

  • Away from sources of heat or ignition.[11]

  • Segregated from incompatible materials.[12][13]

  • Under the control of the laboratory and inspected weekly.[10]

4. Final Disposal:

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] It is illegal to dispose of hazardous chemical waste down the drain or in the regular trash.[13]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4-Methoxyisoxazole waste.

DisposalWorkflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: 4-Methoxyisoxazole Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid empty_container Triple-Rinse Container, Collect Rinsate as Hazardous waste_type->empty_container Empty Container label_container Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) solid_waste->label_container liquid_waste->label_container empty_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for 4-Methoxyisoxazole.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Restrict access to the spill area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.[5]

    • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[9]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity and activate the emergency alarm if necessary.

    • Contact your institution's EHS or emergency response team for immediate assistance.[9]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 4-Methoxyisoxazole, thereby protecting themselves, their colleagues, and the environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Labor Security System.
  • National Science Teaching Association. (2024, August 16).
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ERG Environmental. (2022, April 19).
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Hazardous Waste Experts. (2022, April 19).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • American Chemistry Council.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 3-Methyl-4-isoxazolecarboxylic acid.
  • Spectrum Chemical. (2015, July 8). SAFETY DATA SHEET - SULFAMETHOXAZOLE, MICRONIZED, USP.
  • MilliporeSigma. (2026, January 20).
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Thermo Fisher Scientific. (2010, January 11).
  • Apollo Scientific.
  • Sigma-Aldrich. (2024, September 9).
  • Fisher Scientific. (2024, March 15).
  • Sigma-Aldrich. (2024, August 24).
  • Thermo Fisher Scientific. (2025, September 14).
  • University of Toronto Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of (S)-4-Methoxydalbergione.
  • Health and Safety Executive. (2023, December 12). Need to dispose chemicals.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.